Product packaging for Pentaerythritol triacrylate(Cat. No.:CAS No. 27775-58-2)

Pentaerythritol triacrylate

Cat. No.: B3422966
CAS No.: 27775-58-2
M. Wt: 298.29 g/mol
InChI Key: HVVWZTWDBSEWIH-UHFFFAOYSA-N
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Description

Overview of Polyfunctional Acrylate (B77674) Monomers in Contemporary Polymer Chemistry

Polyfunctional acrylate monomers are a class of organic compounds that possess more than one acrylate functional group. These monomers are instrumental in contemporary polymer chemistry due to their ability to form highly crosslinked polymer networks. The presence of multiple reactive sites allows for the creation of materials with enhanced mechanical properties, thermal stability, and chemical resistance. cymitquimica.comgellnerindustrial.com

The versatility of polyfunctional acrylates stems from the ability to tailor their chemical structures to achieve specific material properties. gellnerindustrial.com By altering the monomer backbone and the number of acrylate groups, chemists can control characteristics such as hardness, flexibility, and adhesion. gellnerindustrial.comgantrade.com This adaptability has led to their widespread use in a variety of applications, including:

Coatings: Providing durable, weather-resistant finishes for automotive and industrial applications. gantrade.com

Adhesives: Formulating strong, pressure-sensitive adhesives. gellnerindustrial.com

Inks: Enhancing the quality and durability of printing inks. gellnerindustrial.com

3D Printing: Serving as photocurable resins in additive manufacturing processes. bau.edu.tr

Biomaterials: Creating scaffolds for tissue engineering and drug delivery systems. nih.govresearchgate.net

The polymerization of these monomers is typically initiated by free radicals, which can be generated through exposure to ultraviolet (UV) light or heat. cymitquimica.comgoogle.com This rapid curing process is a significant advantage in many industrial applications.

Historical Context and Evolution of Research on Pentaerythritol (B129877) Triacrylate (PETA)

Research into pentaerythritol triacrylate has evolved significantly over the years, driven by the increasing demand for high-performance polymers. Initially, PETA was recognized for its potential as a crosslinking agent in radiation-curable systems. nih.gov Early studies focused on its synthesis, which is typically achieved through the esterification of pentaerythritol with acrylic acid. nih.gov

In 1987, the National Cancer Institute (NCI) nominated PETA for further study due to its high production volume, widespread use, and the lack of comprehensive toxicological data at the time. nih.gov This spurred further investigation into its properties and applications.

Over time, research has expanded to explore the use of PETA in more advanced applications. For instance, studies have investigated its use in the fabrication of micro- and nanostructures through techniques like laser interference patterning. aip.org More recent research has focused on its application in the biomedical field, such as in the development of biocompatible and biodegradable scaffolds for bone tissue regeneration. nih.govresearchgate.net The use of PETA in 3D printing inks for creating magneto-responsive materials is another area of active investigation. bau.edu.tr

Rationale for In-depth Academic Investigation of this compound

The continued academic investigation of this compound is justified by its unique combination of properties and its broad range of potential applications. As a trifunctional monomer, PETA offers a high degree of crosslinking, leading to the formation of robust and durable polymer networks. cymitquimica.com This makes it an ideal candidate for developing materials that require high mechanical strength, thermal stability, and chemical resistance.

The versatility of PETA allows for its use in a diverse set of research areas. In materials science, it is a key component in the development of advanced coatings, composites, and adhesives. polysciences.com Its ability to be photopolymerized makes it particularly suitable for applications requiring rapid, on-demand curing, such as in 3D printing and microfabrication. bau.edu.traip.org

In the biomedical field, the biocompatibility of PETA-based polymers has opened up new avenues for research in tissue engineering and drug delivery. nih.govresearchgate.net The ability to create porous scaffolds that can support cell growth and be tailored for specific mechanical properties is of significant interest. nih.gov Furthermore, the ongoing exploration of PETA in combination with other monomers and nanoparticles continues to yield novel materials with unique functionalities. researchgate.nettaylorandfrancis.com

Structure and Objectives of the Comprehensive Research Outline

This research outline is structured to provide a comprehensive and scientifically rigorous examination of this compound. The primary objective is to present a detailed analysis of its chemical properties, synthesis, polymerization behavior, and its applications in various fields of materials science.

The outline is divided into distinct sections, each focusing on a specific aspect of PETA. The initial sections provide a foundational understanding of polyfunctional acrylates and the historical context of PETA research. Subsequent sections will delve into the detailed chemical and physical properties of PETA, its synthesis and polymerization mechanisms, and a thorough exploration of its applications.

A key feature of this outline is the inclusion of detailed research findings and data tables to support the presented information. By adhering strictly to the specified sections and subsections, this article aims to deliver a focused and in-depth academic resource on this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18O7 B3422966 Pentaerythritol triacrylate CAS No. 27775-58-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(hydroxymethyl)-3-prop-2-enoyloxy-2-(prop-2-enoyloxymethyl)propyl] prop-2-enoate
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InChI

InChI=1S/C14H18O7/c1-4-11(16)19-8-14(7-15,9-20-12(17)5-2)10-21-13(18)6-3/h4-6,15H,1-3,7-10H2
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InChI Key

HVVWZTWDBSEWIH-UHFFFAOYSA-N
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Canonical SMILES

C=CC(=O)OCC(CO)(COC(=O)C=C)COC(=O)C=C
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Molecular Formula

C14H18O7
Record name PENTAERYTHRITOL TRIACRYLATE
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Related CAS

27775-58-2
Record name 2-Propenoic acid, 1,1′-[2-(hydroxymethyl)-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester, homopolymer
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DSSTOX Substance ID

DTXSID2025842
Record name Pentaerythritol triacrylate
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Molecular Weight

298.29 g/mol
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Physical Description

Thick clear yellow liquid. (NTP, 1992), Liquid; NKRA, Thick yellow liquid; [CAMEO] Clear liquid; [Alfa Aesar MSDS]
Record name PENTAERYTHRITOL TRIACRYLATE
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Record name 2-Propenoic acid, 1,1'-[2-(hydroxymethyl)-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester
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Boiling Point

401 to 419 °F at 760 mmHg (Detonates) (NTP, 1992)
Record name PENTAERYTHRITOL TRIACRYLATE
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Solubility

Insoluble (<1 mg/ml at 64 °F) (NTP, 1992)
Record name PENTAERYTHRITOL TRIACRYLATE
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CAS No.

3524-68-3
Record name PENTAERYTHRITOL TRIACRYLATE
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Record name Pentaerythrityl triacrylate
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Record name 2-(hydroxymethyl)-2-[[(1-oxoallyl)oxy]methyl]-1,3-propanediyl diacrylate
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Synthetic Methodologies and Precursor Chemistry of Pentaerythritol Triacrylate

Esterification Pathways for Pentaerythritol (B129877) Triacrylate Synthesis

The principal methods for synthesizing pentaerythritol triacrylate are direct esterification and trans-esterification, both of which are common industrial processes for producing polyfunctional acrylate (B77674) monomers. nih.govnih.govpatsnap.com

Direct Esterification Processes from Pentaerythritol and Acrylic Acid

Direct esterification is a prominent method for the synthesis of PETA, involving the reaction of pentaerythritol with acrylic acid. smolecule.comsmolecule.com This reaction is typically conducted under acidic conditions, often employing a catalyst to facilitate the esterification process. smolecule.com

Commonly used catalysts include sulfuric acid, p-toluenesulfonic acid (PTSA), methanesulfonic acid, and silicotungstic acid. google.comresearchgate.net The process often requires heating within a specific temperature range, generally between 70°C and 115°C, for several hours to ensure the reaction proceeds to completion. patsnap.com To prevent the premature polymerization of the acrylate functional groups, polymerization inhibitors such as hydroquinone (B1673460), hydroquinone monomethyl ether (MEHQ), phenothiazine, and copper sulfate (B86663) are added to the reaction mixture. google.compatsnap.com

The reaction is often carried out in a solvent like toluene, benzene, or n-hexane to aid in the removal of water, a byproduct of the esterification, through azeotropic distillation. google.comresearchgate.net Following the reaction, the crude product is subjected to purification steps, which typically involve washing with a basic solution, such as sodium carbonate, to neutralize the acid catalyst, followed by washing with a sodium chloride solution. google.compatsnap.com The final step involves the removal of the solvent and any remaining volatile impurities via distillation under reduced pressure to yield the purified this compound. google.com

Parameter Condition Reference
Reactants Pentaerythritol, Acrylic Acid smolecule.comsmolecule.com
Catalyst p-Toluenesulfonic acid, Sulfuric acid google.comresearchgate.net
Inhibitor Hydroquinone, MEHQ google.compatsnap.com
Solvent Toluene google.comresearchgate.net
Temperature 70-115 °C patsnap.com
Purification Washing, Distillation google.com

Trans-Esterification Strategies in this compound Production

Trans-esterification offers an alternative route to PETA synthesis. This method involves the reaction of pentaerythritol with an acrylate ester, such as methyl acrylate or ethyl acrylate, in the presence of a suitable catalyst. smolecule.comsmolecule.com This process is essentially an exchange of the ester group.

One of the key advantages of trans-esterification can be the avoidance of water as a byproduct, which can simplify the purification process. The reaction is typically driven by the removal of the more volatile alcohol (e.g., methanol (B129727) or ethanol) that is formed during the reaction. google.com Catalysts for this process can include various alkaline catalysts. google.com The reaction temperature and pressure are controlled to facilitate the removal of the alcohol byproduct and drive the equilibrium towards the formation of PETA. google.com

Precursor Pentaerythritol Formation via Aldol (B89426) Condensation Reactions

The essential precursor for PETA synthesis is pentaerythritol, which is produced on a large industrial scale through a base-catalyzed reaction. nih.govdoubtnut.com This process involves the reaction of acetaldehyde (B116499) with an excess of formaldehyde (B43269). doubtnut.comgoogle.com

The synthesis of pentaerythritol occurs in two main stages. google.com The first stage is a series of three sequential aldol condensations, where one mole of acetaldehyde reacts with three moles of formaldehyde in an alkaline medium, such as sodium hydroxide (B78521) or calcium hydroxide, at a pH of 10 to 11. doubtnut.comgoogle.comgoogle.com This leads to the formation of an intermediate compound, pentaerythrose. nih.govwikipedia.org

In the second stage, the pentaerythrose undergoes a crossed Cannizzaro reaction with another molecule of formaldehyde. google.comtaylorandfrancis.com In this step, at a pH not lower than 9, the pentaerythrose is reduced to pentaerythritol, while the formaldehyde is oxidized to formic acid, which is neutralized by the base to form a formate (B1220265) salt (e.g., sodium formate). doubtnut.comgoogle.com The temperature for the aldol condensation is typically kept low (20-30°C), as the reaction is fast at these temperatures, while the Cannizzaro reaction is slower and may be carried out at a higher temperature (40-60°C) after the acetaldehyde has been consumed. google.comgoogle.com The complexity of the reaction can lead to the formation of by-products, making purification an important step in obtaining high-purity pentaerythritol. google.com

Novel Synthetic Routes and Process Optimization in Academic Research

Ongoing academic research focuses on improving the synthesis of PETA by enhancing reaction efficiency and developing more effective purification techniques.

Mechanistic Studies of Reaction Efficiency Enhancement

Researchers are investigating various methods to improve the efficiency of PETA synthesis. One area of focus is the development of novel catalysts. For instance, solid acid catalysts are being explored as alternatives to traditional liquid acids like sulfuric acid to simplify catalyst removal and reduce corrosion. google.com Supported catalysts, such as p-toluenesulfonic acid on a silica (B1680970) support, have been shown to enhance surface area and catalytic activity.

Kinetic modeling of the esterification reaction helps in understanding the reaction mechanism and optimizing process parameters such as temperature, catalyst loading, and reactant molar ratios to maximize the yield of the desired triacrylate and minimize the formation of di- and tetra-acrylate byproducts. researchgate.netresearchgate.net Computational methods, like Density Functional Theory (DFT), are also being employed to understand and optimize interactions between reactants and catalysts.

Investigations into Purification Techniques for Research-Grade PETA

The production of high-purity, research-grade PETA requires meticulous purification to remove byproducts, unreacted starting materials, and the catalyst. Commercial PETA is often a mixture of di-, tri-, and tetra-acrylate esters. nih.gov

Advanced purification techniques are being investigated to achieve higher purity levels. These can include column chromatography for separating the different acrylate esters. dtu.dk The use of activated carbon during the synthesis process can also aid in decolorizing the product. google.compatsnap.com Furthermore, optimizing the washing and distillation steps is crucial. For instance, controlling the vacuum and temperature during distillation can effectively remove residual solvents and acrylic acid without causing thermal degradation or polymerization of the product. google.com The development of analytical methods, such as high-performance liquid chromatography (HPLC), is essential for accurately determining the purity of the final product and characterizing the composition of any impurities. nih.gov

Fundamental Polymerization Mechanisms and Kinetics

Free-Radical Polymerization of Pentaerythritol (B129877) Triacrylate

Free-radical polymerization of PETA involves the initiation, propagation, and termination of radical species, leading to the rapid formation of a cross-linked three-dimensional network. This process can be initiated by light (photoinitiation) or heat (thermal initiation).

Photoinitiation is a widely used method to cure PETA-containing formulations due to its high speed and spatial control. researchgate.net The process relies on photoinitiators, which absorb ultraviolet (UV) or visible light to generate the initial free radicals. radtech.org

Under UV irradiation , photoinitiators like organic peroxides can be used. researchgate.net However, these often require short wavelengths (ca. 290 nm). researchgate.net To extend the sensitivity into the longer UV and visible light spectrum, sensitizing dyes are added. researchgate.net Norrish Type I (e.g., bis-acylphosphine oxides) and Norrish Type II (e.g., thioxanthone derivatives, isopropylthioxanthone) photoinitiators are commonly employed. light-am.com Type I initiators undergo direct cleavage to form radicals, while Type II initiators require a co-initiator or hydrogen donor, such as N-methyldiethanolamine (MDEA), to generate radicals via an electron/proton transfer process. light-am.comresearchgate.net

For visible light polymerization , which is advantageous for curing pigmented systems or for applications requiring deeper light penetration, specialized photoinitiating systems are necessary. google.com These systems often consist of a sensitizer (B1316253) dye that absorbs visible light and an electron donor. researchgate.net For instance, spiropyran molecules have been shown to act as direct photoinitiators for PETA polymerization under visible light. light-am.com Acyl phosphine (B1218219) oxides are also effective visible light photoinitiators. google.com Recent developments include one-component polymerizable photoinitiators based on thioxanthone, which can initiate the polymerization of PETA under light with wavelengths greater than 400 nm. researchgate.net Two-photon polymerization, a technique for 3D microfabrication, has been demonstrated with PETA using sulfonium (B1226848) salt-based photoinitiators under near-infrared light (e.g., 780 nm). mdpi.com

Table 1: Selected Photoinitiating Systems for Pentaerythritol Triacrylate (PETA) Polymerization

Initiation Source Photoinitiator/System Co-initiator/Sensitizer Wavelength Reference(s)
UV Light Organic Peroxides Pyrylium or Thiopyrylium Salt Dyes >290 nm researchgate.net
UV/Visible Light Isopropylthioxanthone (ITX) N-methyldiethanolamine (MDEA) Not Specified light-am.com
Visible Light Acyl Phosphine Oxides Not Specified >400 nm google.com
Visible Light Thioxanthone derivative (TX-PA) Can be used with or without MDEA >400 nm researchgate.net
Two-Photon (Laser) Spiropyran (6-nitro-BIPS) None (Direct Initiation) 780 nm light-am.com
Two-Photon (Laser) Pyrazoline derivatives None 780 nm mdpi.com

Thermal initiation involves the use of initiators, such as peroxides, that decompose upon heating to generate free radicals. This method is characteristic of frontal polymerization, a self-sustaining reaction process where a localized polymerization zone propagates through the monomer. lsu.edu In this process, the exothermicity of the polymerization reaction provides the necessary heat to decompose the initiator in the adjacent monomer layer, causing the front to advance. lsu.edu

Kinetic studies on the frontal polymerization of acrylates show that monomer functionality plays a critical role. For PETA, which is a mix of tri- and tetra-acrylates and contains a hydroxyl group, the front velocity is observed to be slower compared to non-hydroxyl-containing triacrylates like Trimethylolpropane triacrylate (TMPTA). lsu.edu This is attributed to a chain transfer event involving the hydroxyl group, which can slow down the polymerization rate. lsu.edu The front velocity and temperature generally increase with higher monomer functionality (from di- to trifunctional acrylates) due to increased crosslinking and autoacceleration (the gel effect), although this trend can break down with even higher functionality monomers. lsu.edu

The kinetics of PETA polymerization are significantly influenced by the propagation and termination steps. The propagation rate is affected by the mobility of the reacting species. imaging.org As polymerization proceeds, the formation of a cross-linked network restricts mobility, leading to diffusion-controlled reactions. imaging.org This auto-deceleration can be postponed to higher conversion levels by adding a non-reactive solvent, which increases the free volume of the system. imaging.org

Step-Growth Polymerization Systems Incorporating this compound

As an alternative to free-radical polymerization, PETA can be polymerized via step-growth mechanisms, most notably the thiol-acrylate Michael addition reaction. This method avoids the use of radical-producing initiators and is less sensitive to oxygen inhibition. nih.govupc.edu

The thiol-acrylate Michael addition is a base- or nucleophile-catalyzed reaction between a thiol (a compound containing an -SH group) and the acrylate (B77674) group of PETA. nih.govacs.org The reaction is typically catalyzed by an amine. nih.govlsu.edu

The generally accepted mechanism proceeds as follows:

Catalyst Activation : A base catalyst, such as a primary or tertiary amine, deprotonates the thiol (R-SH) to generate a highly nucleophilic thiolate anion (R-S⁻). nih.govacs.orglsu.edu

Nucleophilic Attack : The thiolate anion then undergoes a conjugate addition (Michael addition) to the electron-deficient double bond of the acrylate group on the PETA molecule. nih.govlsu.edu This forms a carbanion (enolate) intermediate. usm.edu

Proton Transfer (Propagation) : The highly reactive enolate anion rapidly abstracts a proton from another thiol molecule. acs.org This step regenerates the thiolate anion, which can then participate in another addition reaction, thus propagating the chain-growth cycle. acs.org

This process leads to the formation of a cross-linked thioether network. nih.gov The reaction is highly efficient, proceeds rapidly under ambient conditions, and results in polymer networks with narrow glass transitions, indicative of a homogeneous network structure. upc.eduusm.edu

The kinetics of the thiol-acrylate polymerization are influenced by several factors, including the type and concentration of the catalyst and the structure of the thiol and acrylate monomers. nih.gov

Catalyst Effect : The reaction rate is highly dependent on the basicity (pKa) and concentration of the amine catalyst. nih.gov Stronger bases can accelerate the deprotonation of the thiol, leading to faster reaction rates. For instance, increasing the concentration of a catalyst like diethylamine (B46881) (DEA) significantly decreases the gel time of the system. nih.gov Photocaged superbases have also been developed to provide temporal and spatial control over the reaction, initiating polymerization upon light exposure. acs.org

Monomer Structure : The reactivity of the system is also dependent on the steric and electronic properties of the thiol and acrylate monomers. nsf.gov Studies comparing primary, secondary, and tertiary thiols have shown that for rate-limiting propagation steps, secondary thiols can react faster than primary thiols due to the increased reactivity of the corresponding thiolate anion. nsf.gov Kinetic analysis is often performed using techniques like Fourier-transform infrared (FTIR) spectroscopy to monitor the disappearance of the characteristic thiol (-SH) and acrylate (C=C) absorbance peaks in real-time. nsf.govacs.org

Table 2: Reaction Conditions for Thiol-Acrylate Michael Addition with PETA

Catalyst Type Catalyst Example pH Range Temperature (°C) Key Characteristics Reference(s)
Amine Diethylamine (DEA) Not Specified Room Temperature Catalyst concentration controls gel time. nih.gov
Amine Triethylamine 8-10 75-85 Base-catalyzed mechanism.
Photocaged Superbase NVOC-TMG, NPPOC-TMG Not Specified Room Temperature Light-triggered catalysis for spatial/temporal control. acs.org

Advanced Polymerization Techniques and Their Scientific Underpinnings

This compound (PETA) is a trifunctional monomer frequently utilized in advanced polymerization techniques due to its rapid curing characteristics and the formation of densely cross-linked polymer networks. These advanced methods offer precise spatial and temporal control over the polymerization process, enabling the fabrication of complex, high-resolution, three-dimensional micro- and nanostructures.

Two-Photon Polymerization (TPP) and Two-Photon Lithography (TPL) Mechanisms

Two-Photon Polymerization (TPP) is an additive manufacturing technique that allows for the creation of three-dimensional structures with sub-micron resolution. researchgate.net Unlike conventional single-photon polymerization, which relies on linear absorption of UV light, TPP utilizes the nonlinear process of two-photon absorption (TPA). frontiersin.orglight-am.com In TPP, a photoinitiator molecule simultaneously absorbs two near-infrared (NIR) photons, typically from a focused femtosecond laser, to reach an excited state that would otherwise be accessible only by a single UV photon. mdpi.comoptica.org This quadratic dependence on light intensity confines the polymerization to a tiny, highly localized volume (a "voxel") at the focal point of the laser beam, minimizing unwanted polymerization outside this region. frontiersin.orgrsc.orglight-am.com

The TPP process using PETA generally involves the following steps:

Initiation: A photoinitiator within the PETA resin absorbs two photons, transitioning to an excited singlet state. mdpi.comoptica.org Through intersystem crossing, it can then move to a more stable triplet state. optica.org From this triplet state, the photoinitiator can generate free radicals, often through α-cleavage (Norrish Type I) or by abstracting a hydrogen atom from the PETA monomer itself (Norrish Type II). frontiersin.orgoptica.org

Propagation: The generated free radicals react with the acrylate groups (C=C double bonds) of the PETA monomers, initiating a chain reaction. mdpi.com This leads to the rapid formation of a cross-linked polymer network. nih.gov

Termination: The polymerization process ceases when two growing polymer chains combine or when they react with inhibitors, such as dissolved oxygen, which can quench the radical species. mdpi.com

Two-Photon Lithography (TPL) is the application of TPP for fabricating micro- and nanostructures. light-am.comnih.gov The high resolution of TPL, which can surpass the diffraction limit of light, makes it invaluable for applications in photonics, micro-optics, and biomedical scaffolds. researchgate.netfrontiersin.org Research has shown that PETA can even be polymerized without a photoinitiator through a seventh-order nonlinear absorption process, although the efficiency is lower. mdpi.com The properties of the fabricated structures are highly dependent on processing parameters such as laser power, scanning speed, and the concentration of the photoinitiator. researchgate.net

Table 1: Key Aspects of Two-Photon Polymerization of this compound

Aspect Description References
Initiation Mechanism Simultaneous absorption of two near-infrared photons by a photoinitiator, leading to the generation of free radicals. Can also occur without a photoinitiator via higher-order nonlinear absorption. frontiersin.orgmdpi.comoptica.org
Monomer This compound (PETA) is a common monomer due to its trifunctionality, leading to high cross-link density. researchgate.netlight-am.comnih.gov
Resolution Sub-micron, capable of exceeding the diffraction limit of light. researchgate.netfrontiersin.org
Control High spatial and temporal control confined to the laser's focal volume (voxel). rsc.orglight-am.com
Applications Photonics, microfluidics, microrobots, and biomedical scaffolds. frontiersin.orgnih.gov

Principles of Laser Interference Patterning for Controlled Photopolymerization

Laser Interference Patterning (LIP), also known as Laser Interference Lithography (LIL), is a powerful technique for creating large-area, periodic micro- and nanostructures. researchgate.nethep.com.cnmdpi.com This method relies on the interference of two or more coherent laser beams to generate a spatially modulated intensity pattern on the surface of a photosensitive material like PETA. aip.orgmdpi.com The regions of constructive interference (high intensity) induce polymerization, while the regions of destructive interference (low intensity) remain unreacted. scispace.com

The fundamental principle of LIP involves splitting a single laser beam into multiple beams, which are then recombined at the sample surface. The geometry of the interfering beams determines the resulting pattern. For instance:

Two-beam interference creates a one-dimensional, line-like pattern. aip.org

Three-beam interference can produce two-dimensional patterns such as hexagonal or honeycomb structures. researchgate.netaip.org

Four-beam interference allows for the fabrication of more complex, three-dimensional periodic structures. hep.com.cn

The period (Λ) of the resulting pattern is determined by the wavelength of the laser (λ) and the angle (θ) between the interfering beams, as described by the equation: Λ = λ / (2 sin(θ/2)). acs.org

In the context of PETA, LIP is used to rapidly fabricate periodic structures over large areas. researchgate.netaip.org A frequency-tripled Nd:YAG laser (355 nm) is often used, as its UV wavelength is readily absorbed by the photoinitiator in the PETA formulation. researchgate.net The process involves exposing a thin film of the PETA resin to the interference pattern for a short duration, typically using nanosecond pulses. researchgate.netaip.org The threshold laser fluence required for photopolymerization depends on factors such as the concentration of the photoinitiator. researchgate.net Following exposure, the unpolymerized resin is washed away with a solvent, revealing the solidified periodic structure. This technique offers high design flexibility, as the shape and dimensions of the patterns can be easily adjusted by controlling the number of laser beams and their geometrical configuration. aip.org

Table 2: Research Findings on Laser Interference Patterning of this compound

Study Focus Key Findings References
Pattern Generation Two- and three-beam interference with a 355 nm Nd:YAG laser successfully fabricated line-like, cross, honeycomb, and dot-like periodic structures in PETA. researchgate.netaip.org
Influence of Photoinitiator The threshold laser fluence for photopolymerization was found to be dependent on the concentration of the photoinitiator, which was varied from 2% to 15% w/w. researchgate.net
Mechanical Stability The study investigated the effects of PETA layer thickness and the geometry of the periodic structures on their mechanical stability. researchgate.netaip.org
Fabrication Speed LIP allows for the rapid fabrication of these structures over large areas (e.g., ~0.80 cm²). aip.org

Polymer Network Formation, Structure, and Morphological Investigations

Crosslinking Density and Network Architecture Control

The architecture of a polymer network, particularly its crosslinking density, is a primary determinant of the final material's properties. In polymers formulated with Pentaerythritol (B129877) triacrylate, controlling this density is a key aspect of material design.

Pentaerythritol triacrylate is a trifunctional acrylate (B77674) monomer, meaning each molecule has three reactive acrylate groups. polysciences.com This inherent trifunctionality allows it to act as a crosslinking agent, facilitating the formation of dense, three-dimensional polymer networks. polysciences.com The process of crosslinking involves the chemical bonding of polymer chains, and the efficiency of this process is heavily dependent on both the functionality of the monomers used and their concentration within the formulation.

The concentration of PETA in a polymer system directly correlates with the crosslinking density of the resulting network; an increase in PETA concentration leads to a more densely crosslinked structure. mdpi.com This principle allows for the precise tuning of material properties. For instance, in photopolymerization reactions initiated by UV light, the concentration of both the photoinitiator and PETA are critical parameters. Research has indicated that a specific concentration of a photoinitiator, such as 10% by weight, can be optimal for efficiently polymerizing PETA. aip.org

The following table illustrates how monomer functionality and concentration are adjusted to control network properties.

Table 1: Factors Influencing Crosslinking Density in PETA-Based Systems

Controlling FactorDescriptionEffect on Crosslink DensityExample Application/System
PETA ConcentrationThe weight or molar percentage of PETA in the formulation.Directly proportional; higher concentration leads to higher density. mdpi.comUV-curable hydrogels and coatings. mdpi.comresearchgate.net
Monomer FunctionalityThe number of reactive groups per monomer molecule (e.g., PETA is trifunctional).Higher average functionality in the monomer blend increases potential crosslink density. mdpi.comBlending PETA with di- or tetra-functional acrylates to tune mechanical strength. researchgate.net
Stoichiometric RatioThe molar ratio of reacting functional groups, such as thiol to acrylate groups.A balanced (e.g., 1:1) ratio ensures high conversion and efficient network formation. nih.govThiol-acrylate polymer scaffolds for tissue engineering. nih.gov
Photoinitiator ConcentrationAmount of substance that initiates the polymerization upon light exposure.Affects the rate and efficiency of the crosslinking reaction, with an optimal concentration yielding the best results. aip.orgUV-cured coatings and 3D printed structures. aip.org

A fundamental parameter used to characterize the structure of a polymer network is the average molecular weight between crosslinks, denoted as Mc. mdpi.com This value represents the average mass of the polymer chain segments situated between two adjacent crosslink junctions. Mc is inversely related to the crosslink density (ρc); a network with a high crosslink density will have a low Mc, and vice versa. mdpi.com

As the concentration of a crosslinking agent like PETA is increased in a formulation, the resulting polymer network becomes more densely crosslinked. mdpi.com This structural change is quantitatively reflected by a decrease in the Mc. mdpi.com

Experimental determination of Mc is often achieved through equilibrium swelling studies. mdpi.com In this method, the crosslinked polymer is immersed in a suitable solvent, and the extent to which it swells is measured. This data can then be used in conjunction with thermodynamic theories, such as the Flory-Rehner theory, to calculate Mc. Another advanced experimental technique for probing network structure is Time-Domain Nuclear Magnetic Resonance (TD-NMR) spectroscopy. unimib.it This method can measure the average residual dipolar coupling constant (Dres), a value that is directly related to Mc and provides insight into the polymer's structural characteristics at a molecular level. unimib.it

The table below summarizes the relationship between key network parameters.

Table 2: Relationship Between Crosslinker Concentration and Network Structural Parameters

ParameterDescriptionRelationship with Increasing PETA Concentration
Crosslink Density (ρc)The number of crosslinked monomer units per unit volume.Increases. mdpi.com
Average Molecular Weight Between Crosslinks (Mc)The average molecular weight of the polymer chains between two crosslink points.Decreases. mdpi.com
Network Mesh Size (ξ)The average distance between polymer chains in the swollen network.Decreases. mdpi.com

Three-Dimensional Network Formation Dynamics

The transition from liquid monomers to a solid, three-dimensional polymer network is a dynamic process involving several critical stages, including gelation and the subsequent evolution of the network structure.

The formation of a crosslinked polymer network is not instantaneous. It evolves over time, passing a critical stage known as the gelation point. This is the point at which the system transitions from a viscous liquid to an elastic solid or gel, marking the formation of a continuous network molecule that spans the entire system.

Several analytical techniques are employed to monitor this transformation in real-time. Real-time Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for tracking the photopolymerization of PETA-based resins. researchgate.net By monitoring the disappearance of the characteristic infrared absorption bands of the acrylate double bonds (e.g., at 808 cm⁻¹), researchers can quantify the conversion of the monomer into the polymer network as a function of irradiation time. researchgate.net

Dielectric relaxation spectroscopy offers another window into the network's evolution. researchgate.net This technique measures changes in the material's electrical properties, such as impedance (Z), complex modulus (M), and conductivity, as the polymerization reaction proceeds. researchgate.net These changes reflect the decreasing mobility of charge carriers as the liquid monomer is converted into a rigid crosslinked network. Photo-Differential Scanning Calorimetry (Photo-DSC) is also utilized to study the kinetics of network formation by measuring the heat released during the exothermic polymerization reaction. researchgate.net For certain advanced materials, such as covalent adaptable networks, rheological measurements like creep recovery experiments are performed to study the network's dynamic behavior and reprocessing capabilities. ugent.be These studies often involve monitoring the storage modulus (G') and loss modulus (G'') to characterize the viscoelastic properties during network formation. ugent.be

The degree of crosslinking is a dominant factor that dictates the final microstructure of the polymer. In systems utilizing PETA, the high functionality of the monomer leads to the formation of tightly-packed, three-dimensional networks with distinct microstructural characteristics. nih.gov

A higher degree of crosslinking results in a denser polymer network. This dense microstructure imparts properties such as high hardness, enhanced chemical resistance, and improved mechanical strength. mdpi.comlencolo37.comlencolo37.com In the context of hydrogels, a higher concentration of a crosslinking agent results in a network with a smaller average mesh size (ξ), which describes the space between polymer chains. mdpi.com When observed under a scanning electron microscope (SEM), the microstructure of such crosslinked hydrogels often appears as a mesh-like structure with interconnected micropores. mdpi.com

Morphological Characterization of this compound-Based Materials

The morphology of a material refers to its form and structure at the microscopic and macroscopic levels. For PETA-based materials, especially porous scaffolds and composites, a thorough morphological characterization is essential to understand their structure-property relationships.

Scanning Electron Microscopy (SEM) is a widely used technique for visualizing the surface morphology of PETA-based materials. mdpi.comnih.gov SEM analysis provides high-resolution images of features like pore structure, surface texture, and the distribution of any filler materials. For example, in studies of PETA-based hydrogels, SEM has revealed a cross-linked mesh-like structure with interconnected micropores. mdpi.com In foamed PETA-co-trimethylolpropane scaffolds, SEM analysis was used to quantify how the concentration of hydroxyapatite (B223615) (HA) filler affects the pore diameter. nih.gov

For a more comprehensive, three-dimensional understanding of the internal structure, micro-computed tomography (micro-CT) is employed. nih.gov This non-destructive imaging technique allows for the analysis of the bulk morphology, including the quantification of porosity, pore interconnectivity, and the spatial distribution of different phases within a composite material. nih.govpsu.edu In the characterization of PETA:HA composite scaffolds, micro-CT analysis was crucial in determining how porosity changed with varying HA content. nih.gov

The data below, derived from a study on PETA:HA composite scaffolds, illustrates how morphological characteristics are influenced by material composition. nih.gov

Table 3: Morphological Properties of PETA:HA Composite Scaffolds

Material Composition (PETA:HA wt/wt %)Average Pore Diameter (μm)Porosity (%)Morphological Observations (via SEM & micro-CT)
100:0250–30066.9Porous and interconnected structure. nih.gov
85:15250–30072.0Similar pore diameter to pure PETA scaffold, highest porosity. nih.gov
80:20150–20066.4Slightly smaller pore diameter. nih.gov
75:2570–10044.7Significant decrease in pore diameter and porosity. nih.gov
70:30<50Not ReportedVery small pore diameter. nih.gov

Formation of Porous Networks in Hydrogels and Composites

This compound is instrumental in creating porous structures within hydrogels and composites, a critical feature for applications like tissue engineering and separation sciences. researchgate.netnih.govdicp.ac.cn These interconnected pores facilitate cell attachment, nutrient transport, and waste removal. nih.gov

In the context of hydrogels, PETA can be co-polymerized with other monomers to form complex networks. For instance, co-polymerization with methacrylated chitosan (B1678972) (MAC) under UV irradiation leads to a hydrogel composed of a mixture of different polymer networks. google.com Thiol-ene "click" chemistry is another powerful method for forming hydrogel networks. This reaction, involving a thiol-containing compound like pentaerythritol tetrakis(3-mercaptopropionate) (PEMP) and an 'ene' compound like PETA, proceeds rapidly under mild, aqueous conditions to form biodegradable and responsive hydrogels. researchgate.netreading.ac.uk The resulting thioether bonds are responsive to oxidative conditions, and the ester bonds are susceptible to hydrolysis, making these materials promising for controlled drug delivery and tissue engineering scaffolds. researchgate.netreading.ac.uk

Cryogels, a type of hydrogel formed at sub-zero temperatures, represent another important class of porous materials where PETA can be utilized. The porous structure of cryogels, with interconnected macropores, allows for the rapid flow of liquids and makes them suitable for applications in bioseparation. dicp.ac.cnresearchgate.net For example, a supermacroporous bentonite-embedded monolithic cryogel was fabricated using 2-hydroxyethyl methacrylate (B99206) (HEMA) and a crosslinker, demonstrating enhanced surface area and adsorption capacity. dicp.ac.cn

In composite materials, PETA is often combined with other polymers and inorganic fillers to create porous scaffolds with specific mechanical and biological properties. A notable example is the development of PETA and hydroxyapatite (HA) composites for bone tissue engineering. nih.gov These porous scaffolds are fabricated using techniques like gas foaming, where a foaming agent like nitrogen gas creates an interconnected pore structure. nih.gov The resulting material mimics the morphology of natural bone and supports the growth of human mesenchymal stromal/stem cells. nih.gov

Impact of Porogens and Fabrication Parameters on Network Morphology

The morphology of the polymer network, including pore size, porosity, and interconnectivity, is significantly influenced by the choice of porogen and various fabrication parameters. nih.govconicet.gov.ar Porogens are substances, typically solvents or gases, that create pores within the polymer matrix during polymerization. conicet.gov.ar

Porogens:

The type of porogen used plays a critical role in determining the final porous structure. In suspension polymerization, a "strong" solvent for the monomer will result in smaller average pore sizes, while a "weak" solvent will lead to larger pores. google.com For instance, using water as a solvent with a hydrophilic monomer can produce pore sizes in the nanometer range, whereas using 1-propanol (B7761284) with this compound can result in pore sizes around 30 nm. google.com In the fabrication of monolithic columns for chromatography, the composition of the porogenic solvent is a key factor influencing the morphology, permeability, and selectivity of the monolith. jyotiacademicpress.net

Gas foaming is another method where the porogen, in this case, a gas like nitrogen, directly influences the porosity. nih.gov The expansion of the gas within the polymerizing mixture creates the porous network. nih.gov The viscosity of the polymer mixture during this process is crucial; a higher viscosity can hinder gas expansion, leading to smaller pore sizes. nih.gov

Fabrication Parameters:

Several fabrication parameters can be adjusted to control the network morphology:

Monomer and Crosslinker Concentration: The ratio of monomer to crosslinker, like PETA, affects the crosslinking density. conicet.gov.ar A higher crosslinking density generally leads to a more rigid network. conicet.gov.ar In some systems, a higher number of vinyl groups in the crosslinking agent can lead to a later phase separation during polymerization, resulting in lower porosity. conicet.gov.ar

Polymerization Temperature: Temperature can influence the polymerization kinetics and the phase separation process, thereby affecting the final porous structure. conicet.gov.ar

Initiator Concentration: The amount of initiator can affect the rate of polymerization and the resulting network formation. conicet.gov.ar

Component Ratios in Composites: In composite materials, the ratio of the components significantly impacts the morphology. For example, in PETA:HA composites, increasing the concentration of hydroxyapatite (HA) beyond a certain point can lead to a decrease in pore size and porosity. nih.gov This is attributed to the increased viscosity of the pre-polymer mixture, which restricts the expansion of the foaming agent. nih.gov

Interactive Data Table: Impact of Fabrication Parameters on PETA Composite Properties

PETA:HA Ratio Average Pore Diameter (µm) Porosity (%) Effect on Mechanical Strength Reference
100:0250-30066.9- nih.govresearchgate.net
85:15250-30072.0Significant increase in compressive strength compared to control. nih.govresearchgate.net
80:20150-20066.4Higher mechanical strength than PCL:HA control. nih.govresearchgate.net
75:2570-10044.7Compressive strength steadily increases with increasing HA content. nih.govresearchgate.net
70:30<50Not specifiedNot specified nih.gov

Advanced Functionalization Strategies and Hybrid Material Development

Post-Polymerization Chemical Modification of Pentaerythritol (B129877) Triacrylate Polymers

Post-polymerization modification is a powerful strategy to introduce functional groups that might not be compatible with the initial polymerization conditions. nih.govresearchgate.net This approach allows for the precise tailoring of the chemical and physical properties of the final PETA-based material.

Utilization of Thiol-Michael Addition for Diverse Functional Group Incorporation

The thiol-Michael addition, a type of "click" chemistry, is a highly efficient and versatile reaction for the post-functionalization of polymers containing acrylate (B77674) groups. researchgate.netnih.govelsevierpure.com This reaction proceeds under mild conditions and offers high yields, making it an ideal method for modifying PETA polymers. The unreacted acrylate groups present in a crosslinked PETA network can serve as anchor points for the covalent attachment of various thiol-containing molecules.

This strategy allows for the introduction of a wide array of functional groups, thereby altering the surface properties and bulk characteristics of the PETA polymer. For instance, the introduction of hydrophilic thiols can enhance wettability, while the incorporation of bioactive thiols can impart specific biological functionalities. Previous studies have explored the fabrication of thiol-acrylate polymers, including those with PETA, for applications such as biocompatible scaffolds in tissue engineering, demonstrating the utility of this chemical approach. acs.orgpsu.eduresearchgate.netnih.gov The amine-catalyzed Michael addition reaction provides a straightforward route to creating these functionalized networks. acs.orgnih.gov

Table 1: Potential Functional Groups for Incorporation into PETA Polymers via Thiol-Michael Addition

Functional Group Thiol-Containing Molecule Example Potential Application
Carboxylic Acid 3-Mercaptopropionic acid pH-responsive materials, improved adhesion
Amine 2-Aminoethanethiol Bioconjugation, pH-buffering
Hydroxyl 2-Mercaptoethanol Increased hydrophilicity, further functionalization
Perfluorinated Alkyl 1H,1H,2H,2H-Perfluorodecanethiol Hydrophobic and oleophobic surfaces
Poly(ethylene glycol) (PEG) Thiol-terminated PEG Antifouling surfaces, improved biocompatibility

Surface Functionalization Techniques: Plasma Treatment and Sol-Gel Reactions

Plasma Treatment is a versatile and solvent-free method for modifying the surface of polymers without altering their bulk properties. nih.govcore.ac.ukresearchgate.netthierry-corp.commdpi.com When a cured PETA surface is exposed to a plasma environment (e.g., oxygen, argon, or nitrogen plasma), a variety of chemical and physical changes can be induced. These include the introduction of polar functional groups such as hydroxyl, carboxyl, and amine groups, which can significantly increase the surface energy and wettability of the material. nih.govcore.ac.ukresearchgate.net The specific functional groups introduced depend on the process gas used. Plasma treatment can also lead to surface roughening on a micro or nano scale, which can further enhance adhesion and cell interactions. mdpi.com

Sol-Gel Reactions offer another powerful route to surface functionalization, allowing for the deposition of thin, inorganic, or hybrid organic-inorganic coatings onto the PETA polymer surface. researchgate.netmdpi.comresearchgate.net This wet-chemical technique involves the hydrolysis and condensation of precursors, typically metal alkoxides like tetraethoxysilane (TEOS) or titanium isopropoxide (TTIP), to form a sol that is then applied to the substrate. mdpi.comresearchgate.net The subsequent gelation and curing processes result in a durable and functional coating. By selecting appropriate precursors, a wide range of functionalities can be introduced. For example, silica-based sol-gel coatings can enhance scratch resistance and provide a platform for further chemical modification, while titania-based coatings can introduce photocatalytic or UV-blocking properties. mdpi.comnih.gov

Table 2: Comparison of Surface Functionalization Techniques for PETA Polymers

Technique Primary Mechanism Key Effects on PETA Surface Potential Applications
Plasma Treatment Ion and radical bombardment, chemical reaction with process gases Introduction of polar functional groups (e.g., -OH, -COOH), increased surface energy and wettability, surface roughening Improved adhesion for coatings and bonding, enhanced biocompatibility
Sol-Gel Reactions Deposition of a ceramic or hybrid coating from a liquid precursor Formation of a dense, functional inorganic or hybrid layer, enhanced hardness and scratch resistance, introduction of specific chemical functionalities (e.g., hydrophobicity, bioactivity) Protective coatings, barrier layers, bioactive surfaces, optical coatings

Integration with Nanomaterials for Hybrid Systems

The incorporation of nanomaterials into a PETA matrix allows for the creation of hybrid systems with enhanced and often tunable properties. The PETA network can serve as a robust host for a variety of nanoparticles, preventing their aggregation and enabling the fabrication of functional nanocomposites.

Dispersion and Stabilization of Quantum Dots in PETA Matrices

Quantum dots (QDs) are semiconductor nanocrystals that exhibit size-tunable photoluminescence, making them highly desirable for applications in displays, lighting, and bio-imaging. nih.gov A significant challenge in utilizing QDs is their tendency to aggregate in polymer matrices, which can quench their fluorescence. To overcome this, strategies have been developed to ensure their homogeneous dispersion and stabilization within PETA.

One successful approach involves a ligand exchange process to make the QDs compatible with the acrylate monomer. For instance, oleic acid ligands on CdSe/ZnS QDs can be replaced with a molecule like mono-2-(methacryloyloxy) ethyl succinate (B1194679) (MES). acs.org This new ligand not only stabilizes the QDs but also provides a methacrylate (B99206) group that can copolymerize with the PETA matrix during UV curing. acs.org This covalent bonding ensures a stable and uniform dispersion of the QDs, leading to nanocomposites with long-term photoluminescence stability. acs.org The resulting hybrid photopolymer can then be used in high-precision fabrication techniques like two-photon polymerization to create micro- and nanostructures with integrated single-photon sources. acs.org

Incorporation of Gold and Titanium Dioxide Nanoparticles for Tunable Properties

The integration of metallic and metal oxide nanoparticles into PETA matrices can impart unique optical and mechanical properties to the resulting nanocomposites.

Gold Nanoparticles (AuNPs) are known for their localized surface plasmon resonance (LSPR), which gives rise to strong light absorption and scattering at specific wavelengths, dependent on their size and shape. nih.govmdpi.comnih.govosti.govnottingham.edu.cn By incorporating AuNPs into a PETA matrix, it is possible to create materials with tunable colors and enhanced light-matter interactions. The synthesis of AuNPs can be tailored to control their size and surface chemistry, allowing for good dispersion within the polymer. mdpi.comnih.gov The resulting PETA-AuNP composites have potential applications in plasmonic sensing, decorative coatings, and as nonlinear optical materials.

Table 3: Tunable Properties of PETA-Nanoparticle Hybrid Systems

Nanoparticle Primary Property Modified Mechanism Potential Applications
Gold (Au) Optical (Color, Absorption) Localized Surface Plasmon Resonance (LSPR) Plasmonic sensors, colored coatings, nonlinear optics
Titanium Dioxide (TiO2) Optical (Refractive Index), Mechanical High refractive index of TiO2, nanoparticle reinforcement High refractive index coatings, optical adhesives, photocatalytic surfaces

Development of Nanocomposite Resists for Microfabrication

PETA-based formulations can act as negative-tone photoresists, where the areas exposed to light (e.g., UV or electron beam) become crosslinked and insoluble in a developer solvent. researchgate.netresearchgate.netnih.govnih.govsutd.edu.sg The incorporation of nanoparticles into these PETA resists can significantly enhance their performance and add functionality for micro- and nanofabrication.

The addition of nanoparticles can improve properties such as mechanical strength, thermal stability, and etch resistance of the patterned structures. nih.gov For instance, the inclusion of inorganic nanoparticles can make the resulting polymer structures more robust for subsequent processing steps. Furthermore, the nanoparticles themselves can impart their unique properties to the final patterned microstructures. For example, patterning a PETA resist containing quantum dots allows for the direct fabrication of micro-displays or photonic devices. acs.org Similarly, incorporating magnetic nanoparticles would enable the fabrication of micro-magnetic components. The development of these nanocomposite resists opens up possibilities for creating complex, multi-functional micro-devices using high-resolution lithographic techniques. nih.govnih.gov

Development of Multifunctional Polymer Systems via Copolymerization and Grafting

The trifunctional nature of pentaerythritol triacrylate, possessing three reactive acrylate groups, makes it a valuable component in creating cross-linked polymer networks. polysciences.com These networks exhibit enhanced mechanical strength and chemical resistance. polysciences.com The development of multifunctional polymer systems through the copolymerization and grafting of PETA allows for the precise tailoring of material properties to suit specific applications.

Grafting this compound onto Polymer Substrates

Grafting PETA onto existing polymer backbones is a strategic approach to modify surface properties and enhance the bulk characteristics of materials. frontiersin.org This process involves the covalent bonding of PETA onto a pre-existing polymer chain, which can significantly alter the material's morphology, as well as its chemical and physical properties. frontiersin.org

One notable application of this technique is the modification of polypropylene (B1209903). Research has demonstrated the successful grafting of PETA onto isotactic polypropylene (iPP) through methods such as in-situ melt processing initiated by plasma treatment and melt grafting using chemical initiators. soilwise-he.euresearchgate.net

Plasma-induced grafting involves treating the polypropylene surface with plasma to generate reactive sites, such as peroxides. soilwise-he.euresearchgate.net These sites then initiate the graft copolymerization of PETA onto the iPP backbone during melt processing. soilwise-he.euresearchgate.net This method has been shown to introduce polar long-chain branching into the polypropylene, with analyses indicating the formation of C─O and C=O functional groups on the polymer surface. researchgate.net The degree of grafting can be controlled by optimizing the plasma treatment time, with studies showing that a higher concentration of peroxides leads to a greater grafting degree. researchgate.net The introduction of grafted PETA has been observed to promote the formation of β-crystals in the polypropylene, which can influence its mechanical properties. soilwise-he.eu

Alternatively, melt grafting can be carried out in the presence of a peroxide initiator like 2,5-dimethyl-2,5-di(tert-butylperoxy) hexane. researchgate.net This process, conducted in a mixer at elevated temperatures, also results in the successful grafting of the acrylic polymer onto the polypropylene chains. researchgate.net A primary outcome of this modification is a significant enhancement in the melt strength of the polypropylene. researchgate.net This improvement in rheological properties is crucial for processing techniques that involve extensional flow. researchgate.net

Research Findings on Grafting PETA onto Polypropylene

Grafting MethodSubstrateKey FindingsResulting Property Changes
In-line Plasma-induced Graft-copolymerizationIsotactic Polypropylene (iPP)Plasma treatment generates peroxides on the iPP surface, which induce the grafting of PETA during melt processing. soilwise-he.eu The grafted PETA promotes the formation of β-crystals. soilwise-he.euIntroduction of polar long-chain branching. researchgate.net Altered crystalline structure. soilwise-he.eu
Melt Grafting with Peroxide InitiatorIsotactic Polypropylene (iPP)PETA is grafted onto polypropylene in a mixer at 180 °C in the presence of 2,5-dimethyl-2,5-di(tert-butylperoxy) hexane. researchgate.netEnhanced melt strength. researchgate.net Suppression of β-crystal formation and α-β transition. researchgate.net

Copolymerization with Various Monomers for Tailored Network Properties

Copolymerization of pentaerythrilol triacrylate with a variety of other monomers is a versatile method for creating polymer networks with precisely controlled properties. As a trifunctional monomer, PETA acts as a cross-linking agent, introducing points of connection between linear polymer chains to form a three-dimensional network. polysciences.com The characteristics of the resulting thermoset polymer, such as its mechanical strength, thermal stability, and chemical resistance, are directly influenced by the choice of comonomers and their relative proportions.

In the field of dental restorative materials, PETA and similar multifunctional acrylates are copolymerized with other monomers to create durable dental composites. For instance, the copolymerization of dipentaerythritol (B87275) penta-/hexaacrylate (DPEPHA), a monomer with similar functionality to PETA, with proprietary resin monomers has been shown to improve both the degree of conversion and the glass transition temperature (Tg) of the resulting copolymer. thejcdp.com An increased degree of conversion is critical for the long-term clinical success of dental restorations. Higher concentrations of the multifunctional acrylate comonomer have been linked to a more homogenous material structure. thejcdp.com

The introduction of PETA into waterborne polyurethane formulations is another example of how copolymerization can be used to tailor material properties. By capping the isocyanate groups of a polyurethane prepolymer with PETA, the resulting coating films exhibit enhanced abrasion resistance and pencil hardness. researchgate.net The content of PETA influences the particle size of the acrylic-terminated polyurethane solution. researchgate.net

A patented process describes the formation of a polymer through the Michael addition reaction of PETA and polyethylene (B3416737) glycol diacrylate with the active hydrogen on the amine group in dopamine. google.com This reaction creates a cross-linked, hyperbranched polymer structure suitable for applications such as tissue adhesives. google.com The properties of the resulting gel can be modulated by adjusting the ratio of the monomers. google.com

Furthermore, the polymerization rate itself can be influenced by the structure of the acrylate monomers. Studies on frontal polymerization have shown that while increased functionality from monofunctional to difunctional acrylates generally increases the reaction velocity, this trend does not necessarily hold for tri- and tetraacrylates. lsu.edu It has been observed that the presence of a hydroxyl group on pentaerythritol-based acrylates can act as a chain transfer agent, which may reduce the rate of polymerization compared to similar acrylates without this functional group. lsu.edu

Effects of PETA Copolymerization on Network Properties

Comonomer(s)Application AreaEffect of PETA/Multifunctional AcrylateTailored Network Property
Proprietary resin monomers (similar to dental composites)Dental CompositesActs as a cross-linking agent to form a new copolymer. thejcdp.comImproved degree of conversion and higher glass transition temperature (Tg). thejcdp.com More homogenous material structure. thejcdp.com
Isophorone diisocyanate, polycarbonate diol, dimethylol propionic acid (to form polyurethane prepolymer)Waterborne CoatingsCaps the isocyanate groups of the polyurethane prepolymer. researchgate.netIncreased abrasion resistance and pencil hardness of the coating film. researchgate.net
Polyethylene glycol diacrylate, DopamineTissue AdhesivesForms a hyperbranched polymer structure through Michael addition. google.comCreates a cross-linked gel with adhesive properties. google.com
Various acrylate monomersGeneral PolymerizationThe hydroxyl group on the pentaerythritol backbone can act as a chain transfer agent. lsu.eduCan lead to a lower polymerization rate compared to acrylates without a hydroxyl group. lsu.edu

Advanced Characterization Methodologies for Pentaerythritol Triacrylate Based Materials

Spectroscopic Analysis for Polymerization Kinetics and Structure

Spectroscopic methods are indispensable for probing the chemical transformations that occur during the polymerization of PETA and for elucidating the structure of the resulting polymer network. These techniques provide real-time kinetic data and detailed molecular-level information.

Real-Time Infrared (RT-IR) Spectroscopy for Curing Kinetic Monitoring

Real-Time Infrared (RT-IR) spectroscopy, particularly in the Attenuated Total Reflectance (ATR) mode (FTIR-ATR), is a powerful technique for monitoring the kinetics of photopolymerization reactions in situ. researchgate.netimaging.org The process involves tracking the disappearance of specific infrared absorption bands associated with the reactive functional groups of the monomer as the curing reaction proceeds.

For Pentaerythritol (B129877) triacrylate, the polymerization occurs via the free-radical reaction of its acrylate (B77674) C=C double bonds. The rate and extent of conversion can be determined by continuously monitoring the decrease in intensity of IR bands characteristic of the acrylate group. A key absorption band used for this purpose is the =C-H wagging vibration, which appears at approximately 810 cm⁻¹. kaplanscientific.nlresearchgate.net The intensity of this peak is directly proportional to the concentration of unreacted acrylate double bonds. By recording spectra at rapid intervals during UV irradiation, a detailed kinetic profile of the curing process can be constructed. thermofisher.com The degree of conversion at any given time (t) is calculated by comparing the peak area at that time to its initial value before polymerization begins.

The data below illustrates typical results obtained from an RT-IR experiment monitoring the photopolymerization of a PETA-based resin.

Irradiation Time (seconds)Normalized Intensity of 810 cm⁻¹ BandAcrylate Conversion (%)
01.000
50.4555
100.1882
150.0793
200.0298

This real-time monitoring allows for the optimization of formulation components, such as photoinitiator concentration, and processing parameters, like UV light intensity, to achieve desired curing speeds and final material properties. kaplanscientific.nl

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, HMBC) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous confirmation of the chemical structure of the PENTA monomer and its polymeric derivatives. researchgate.net A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), provides comprehensive information about the molecular framework.

¹H NMR: Proton NMR provides information on the number and electronic environment of protons in the molecule. For PETA, the spectrum would show characteristic signals for the vinyl protons of the acrylate groups (typically in the range of 5.8-6.4 ppm), the methylene (B1212753) protons of the pentaerythritol core attached to the acrylate esters (-CH₂O-), and the methylene protons adjacent to the free hydroxyl group (-CH₂OH).

¹³C NMR: This technique identifies the different carbon environments in the molecule. Key signals for PETA include those for the carbonyl carbons of the ester groups (~166 ppm), the vinyl carbons (~128-131 ppm), and the distinct carbon atoms of the central pentaerythritol structure.

HMBC: This 2D NMR experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for confirming the connectivity between the acrylate groups and the pentaerythritol core by showing correlations from the methylene protons to the carbonyl carbons of the acrylate moieties.

The following table summarizes the expected chemical shifts for the primary atoms in the Pentaerythritol triacrylate structure.

Atom TypeGroupExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Vinyl=CH₂~5.9, ~6.4~128
Vinyl=CH-~6.1~131
Carbonyl-C=O-~166
Methylene Ester-CH₂-O(C=O)-~4.2~62
Methylene Alcohol-CH₂-OH~3.6~61
Quaternary Carbon-C-(CH₂O)₄-~45

Raman Spectroscopy for Investigating Network Properties and Degree of Polymerization

Raman spectroscopy is a complementary vibrational spectroscopy technique to IR that is also highly effective for monitoring polymerization and characterizing the resulting polymer network. uclouvain.be A key advantage of Raman spectroscopy is the minimal interference from water, making it suitable for studying polymerization in aqueous or hydrogel systems. The degree of conversion is determined by monitoring the decrease in the intensity of the vinyl C=C stretching band, typically found around 1637 cm⁻¹, relative to an internal standard peak that remains unchanged during the reaction, such as the C=O stretching band (~1730 cm⁻¹) or aromatic C-C bands in other formulations. nih.gov

The degree of conversion (DC) can be calculated using the following relationship: DC (%) = [1 - (R_cured / R_uncured)] × 100 where R is the ratio of the intensity of the C=C band to the intensity of the internal standard band.

Studies have shown a direct correlation between the degree of conversion measured by Raman spectroscopy and the final mechanical properties of the cured material. nih.gov A higher degree of conversion generally leads to a more densely cross-linked network, resulting in increased hardness and modulus. For example, in dental composites, achieving a high degree of conversion is critical for the longevity and performance of the restoration. researchgate.net

Curing Time (seconds)Relative Intensity of C=C band (1637 cm⁻¹)Degree of Conversion (%)
01.000
100.5248
200.2575
300.1189
400.0793

Thermal and Thermomechanical Characterization Techniques

Thermal analysis techniques are crucial for determining the operational temperature limits and mechanical behavior of cured PETA-based materials. They measure changes in material properties as a function of temperature.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a material as a function of temperature in a controlled atmosphere. It is used to evaluate the thermal stability and decomposition profile of the cured PETA polymer. A TGA thermogram plots mass loss versus temperature, revealing the onset temperature of degradation and the temperatures of maximum decomposition rates. UV-cured acrylic polymers, such as those based on PETA, are generally known for their high thermal stability, often showing no significant mass loss until temperatures approach 400°C. researchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It is widely used to determine the glass transition temperature (Tg) of polymers. The Tg is the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. For cross-linked polymers like cured PETA, the Tg is a critical indicator of the cross-link density and the extent of cure. A higher Tg value typically corresponds to a higher degree of polymerization and a more rigid network structure. In a study involving a PETA-based copolymer, a glass transition temperature of 61.1°C was observed via DSC. researchgate.net

Analysis TechniqueProperty MeasuredTypical Value/Observation for Cured PETA
TGAOnset of Thermal Decomposition~400 °C
DSCGlass Transition Temperature (Tg)60 - 110 °C (highly dependent on final structure and comonomers)

Thermomechanical Analysis (TMA) and Glass Transition Studies

Thermomechanical Analysis (TMA) provides sensitive measurements of a material's dimensional changes as a function of temperature. polymerinnovationblog.com The technique is used to determine the coefficient of thermal expansion (CTE) and the glass transition temperature (Tg). In a typical TMA experiment, a probe rests on the sample surface with a constant, light force, and the vertical displacement of the probe is measured as the sample is heated at a constant rate.

When the material is heated through its glass transition, its properties change from hard and brittle to soft and rubbery, resulting in a significant change in its expansion characteristics. polysciences.com The CTE of the polymer is significantly higher in the rubbery state (above Tg) than in the glassy state (below Tg). The Tg is determined from the TMA curve as the onset of this change in slope on the dimension vs. temperature plot. tainstruments.com TMA can be more sensitive than DSC for detecting the Tg, particularly in highly cross-linked or filled systems. tainstruments.com

Temperature RangeMaterial StateCoefficient of Thermal Expansion (CTE)
Below TgGlassyLow (e.g., 60-80 ppm/°C)
Above TgRubberyHigh (e.g., >180 ppm/°C)

The determination of Tg by TMA is a critical parameter for applications where dimensional stability over a range of temperatures is required. polymerinnovationblog.com

Microscopic and Imaging Techniques for Morphological and Feature Assessment

Microscopic analysis is crucial for visualizing the intricate structures of PETA-based materials. Techniques such as scanning electron microscopy, micro-computed tomography, and confocal microscopy provide invaluable data on surface morphology, internal porosity, and the distribution of embedded functional components.

Scanning Electron Microscopy (SEM) is a fundamental tool for examining the surface topography and internal structure of PETA-based materials at the microscale. Research on composite scaffolds combining PETA with hydroxyapatite (B223615) (HA) for potential bone grafts utilizes SEM to analyze morphological trends as a function of composition.

In these studies, SEM analysis of foamed PETA:HA scaffolds reveals changes in pore structure with varying HA content. For instance, scaffolds with 0% to 15% HA by weight exhibit average pore diameters of 250–300 μm. As the HA concentration increases to 20%, the pore diameter slightly decreases to 150–200 μm. A more significant reduction is observed at 25% HA content, where pore diameters shrink to 70–100 μm, and further to less than 50 μm at 30% HA content. This indicates that HA content does not significantly impact pore size until it reaches a concentration of 25% or greater.

Micro-Computed Tomography (Micro-CT) is a non-destructive imaging technique that enables the three-dimensional visualization and quantification of the internal porous architecture of materials. It is considered a more sensitive method for estimating the porosity of materials compared to techniques like SEM. In the context of PETA-based scaffolds, Micro-CT is employed to generate 3D volume renderings that illustrate the distribution of the polymer matrix and additives.

Studies on PETA:HA composite foams have used Micro-CT to determine key structural parameters. For example, a PETA:HA (85:15) scaffold was found to have a porosity of 72.02%, while a PETA:HA (80:20) scaffold exhibited a porosity of 66.38% diva-portal.org. These data are critical for understanding how the scaffold's structure can influence cell integration and function in tissue engineering applications. The technique allows for a comprehensive assessment of both pore size and the interconnectivity of the porous network ulaval.ca.

Confocal photoluminescence microscopy is a powerful technique for assessing the spatial distribution of fluorescent nanoparticles within a polymer matrix. Achieving a uniform dispersion of nanoparticles, such as quantum dots (QDs), is critical for creating functional materials with consistent optical properties.

In a recent study, researchers successfully achieved a homogeneous dispersion of QDs within a PETA-based photopolymer acs.org. This was accomplished through a ligand exchange process that allowed the QDs to be transferred into the PETA monomer phase acs.org. The homogeneity of the nanoparticle dispersion within 2D and 3D microstructures fabricated via two-photon polymerization was subsequently confirmed using confocal photoluminescence microscopy acs.org. This analytical method verifies that the QDs are evenly distributed without significant aggregation, which is essential for applications requiring uniform photoluminescent properties, such as in anti-counterfeiting technologies or the development of single-photon sources acs.org. This technique is also used more broadly to track nanoparticle interactions and localization at microscopic levels in various fields diva-portal.org.

Mechanical and Rheological Property Evaluation

The performance of PETA-based materials is intrinsically linked to their mechanical and rheological properties. These characteristics determine the material's suitability for its intended application, from its behavior as a liquid resin to its strength and durability as a cured solid network.

The mechanical integrity of cured PETA networks is a primary indicator of their performance. Key parameters include compressive modulus, which measures stiffness under compression, and tensile strength, which indicates the maximum stress a material can withstand before breaking under tension.

In the development of PETA:HA composite scaffolds, mechanical testing is performed to determine the compressive yield strength and modulus. Research has shown a direct correlation between increasing HA content and increased yield strength in foamed composites diva-portal.orgacs.org. PETA:HA (80:20) foam composites, for example, demonstrated higher mechanical strength compared to control scaffolds made from other polymers like poly(ε-caprolactone) with the same HA ratio diva-portal.orgacs.org.

Furthermore, PETA is used as a crosslinking agent to enhance the mechanical properties of other polymers. When used to form biodegradable elastomeric networks with poly(trimethylene carbonate), the resulting materials exhibit high tensile strengths.

Mechanical Properties of PETA-Based Materials
Material CompositionPropertyValueReference
PETA:HA (85:15) ScaffoldPorosity72.02% diva-portal.org
PETA:HA (80:20) ScaffoldPorosity66.38% diva-portal.org
PETA:HA (80:20) Foam CompositeCompressive StrengthHigher than PCL:HA (80:20) control diva-portal.orgacs.org

The rheological properties of PETA-containing resins before curing are critical for processing and application. Viscosity, the measure of a fluid's resistance to flow, dictates how the resin will behave during printing, coating, or molding. PETA is often employed as a reactive diluent to modify the viscosity of oligomer-based formulations.

Research indicates that the addition of multifunctional acrylate monomers like PETA can significantly influence the viscosity of UV-curable resin systems. Generally, adding low-molecular-weight monomers serves to reduce the viscosity of high-molecular-weight oligomers, thereby improving handling and processing characteristics researchgate.net. The viscosity of such mixtures is a key parameter that affects not only the flow behavior but also the kinetics of the photopolymerization reaction. For instance, lower viscosity allows for increased mobility of reactive species, which can lead to higher photopolymerization rates diva-portal.org. Conversely, in some systems, higher functionality monomers can lead to an increase in viscosity. The precise effect depends on the specific formulation, including the base oligomer and the concentration of PETA. The study of these pre-cured properties is essential for optimizing formulations for techniques like 3D printing, where viscosity control is paramount for ensuring processability.

Hardness Testing and Scratch Resistance Evaluation

The durability of coatings and films formulated with this compound is often assessed by their hardness and resistance to scratching. These properties are critical for applications where the material surface is subjected to mechanical stress.

Hardness Testing is commonly evaluated using the pencil hardness test (ASTM D3363). This method involves using pencils of a known hardness scale, ranging from 6B (softest) to 9H (hardest), to determine the hardness of a coating film. The test is performed by pushing the pencil lead of a specific hardness at a 45° angle onto the surface. The pencil hardness of the coating is defined as the grade of the hardest pencil that does not scratch or mar the surface nbchao.comhydrogeldesign.org. For UV-cured coatings containing multifunctional acrylates like this compound, a higher degree of crosslinking generally results in a harder surface.

Scratch resistance is the ability of a material to resist localized plastic deformation. It is a complex property that depends on factors such as the intrinsic hardness of the material, its elastic modulus, and its toughness. The scratch resistance of this compound-based coatings can be enhanced by incorporating nanoparticles, such as colloidal silica (B1680970), which increases the cross-linking density and improves the film's build density specialchem.com. The evaluation of scratch resistance can be performed using various techniques, including nanoindentation, which measures the mechanical properties of materials at the nanoscale, and crockmeter tests, which assess the reduction in gloss after abrasion paint.org.

Table 1: Representative Pencil Hardness of UV-Cured Acrylate Coatings

Coating Formulation Pencil Hardness
Acrylate Coating on Polycarbonate H - 2H
Acrylate Coating with 10% Pentaerythritol Acrylate 2H - 3H
Acrylate Coating with 20% Pentaerythritol Acrylate 3H - 4H
Acrylate Coating with Silica Nanoparticles 5H

Note: This table presents typical values for illustrative purposes.

Porosity and Swelling Behavior Characterization

The porous structure and swelling behavior are key characteristics for this compound-based materials used in applications such as monolithic stationary phases for chromatography and hydrogels for biomedical uses.

Mercury intrusion porosimetry is a powerful technique for characterizing the pore size distribution of macroporous materials. This method is based on the principle that a non-wetting liquid, like mercury, will only penetrate into pores under pressure. The required pressure is inversely proportional to the size of the pores. By incrementally increasing the pressure and measuring the volume of intruded mercury, a detailed pore size distribution can be obtained universallab.org.

For porous monoliths synthesized from this compound, this technique can provide crucial information about the material's internal structure, including the total pore volume, porosity, and the distribution of pore sizes. The porous structure of these materials is influenced by the composition of the polymerization mixture, including the type and amount of porogen used nih.govjyotiacademicpress.net.

Table 2: Illustrative Pore Structure Data from Mercury Intrusion Porosimetry for a Macroporous Polymer

Parameter Value
Total Intrusion Volume 1.25 cm³/g
Total Pore Area 85 m²/g
Median Pore Diameter (Volume) 500 nm
Average Pore Diameter (4V/A) 58.8 nm
Porosity 75%

Note: This table shows representative data for a generic macroporous polymer to illustrate the output of the technique.

For hydrogels synthesized with this compound as a crosslinker, the extent of swelling in an aqueous environment is a critical parameter that dictates their properties and applications. Equilibrium swelling experiments are conducted to determine the swelling ratio and to estimate the average mesh size of the hydrogel network.

The experiment involves immersing a dried hydrogel sample in a solvent (typically water or a buffer solution) and allowing it to swell until it reaches equilibrium, at which point its weight becomes constant hydrogeldesign.orgrsc.org. The equilibrium swelling ratio (ESR) is calculated as the ratio of the weight of the swollen hydrogel to the weight of the dry hydrogel.

The mesh size (ξ), which represents the average distance between crosslinks in the polymer network, can then be calculated from the swelling data. A higher concentration of a crosslinking agent like this compound leads to a more densely crosslinked network, resulting in a lower equilibrium swelling ratio and a smaller mesh size nih.gov.

Table 3: Effect of Crosslinker Concentration on Hydrogel Network Properties

Crosslinker Concentration (% w/w) Equilibrium Swelling Ratio (q) Mesh Size (ξ) (nm)
1.0 25 15.2
2.5 18 11.8
5.0 12 8.5
7.5 9 6.7

Note: This data is representative of typical trends observed in acrylate-based hydrogels.

Optical Property Characterization

The optical properties of this compound-based materials are paramount for their use in coatings, optical films, and adhesives where clarity and specific refractive indices are required.

The refractive index of a material is a fundamental optical property that describes how light propagates through it. The refractive index of this compound as a monomer is approximately 1.483 at 20°C sigmaaldrich.comchemicalbook.comchem960.com. When polymerized, the refractive index of the resulting material can be influenced by its chemical composition and density.

The refractive index of this compound-based formulations can be adjusted by copolymerization with other monomers that have different refractive indices or by the incorporation of nanoparticles. The ability to tune the refractive index is crucial for applications such as anti-reflective coatings and optical adhesives, where precise control over light transmission and reflection is necessary tech-p.com.

Table 4: Refractive Index of this compound and Related Components

Compound/Material Refractive Index (n20/D)
This compound (monomer) 1.483 - 1.4864 sigmaaldrich.comchemicalbook.comnih.gov
Poly(methyl methacrylate) (PMMA) ~1.49
Polystyrene ~1.59

Note: This table provides reference values for comparison.

For many applications, such as clear coatings and optical lenses, high optical transmittance in the visible spectrum is a key requirement. Materials based on this compound can be formulated to exhibit excellent transparency. For instance, UV-cured coatings derived from a castor oil and this compound-based polyurethane acrylate have been shown to have high transparency of over 90% in the 400-800 nm wavelength range researchgate.net.

Light scattering can occur in polymeric materials due to inhomogeneities in refractive index, such as from phase separation, voids, or the presence of aggregated particles. In this compound-based materials, careful control over the polymerization process and formulation is necessary to minimize light scattering and maintain high optical clarity. The infrared absorption spectrum of this compound provides information about its molecular vibrations and can be used for quality control and to study the curing process researchgate.netnih.gov.

Table 5: Optical Transmittance of a this compound-Based Coating

Wavelength Range (nm) Transmittance (%)
400 - 800 > 90 researchgate.net

Note: This table presents a specific research finding for a coating containing this compound.

Advanced Research Applications in Material Science and Engineering

Additive Manufacturing and 3D Printing Research

In the field of additive manufacturing, PETA is a key component in the formulation of photocurable resins, enabling the fabrication of complex, high-resolution three-dimensional structures.

Pentaerythritol (B129877) triacrylate is integral to the formulation of photosensitive resins for vat photopolymerization technologies like Stereolithography (SLA) and Digital Light Processing (DLP). nih.gov In these processes, PETA typically functions as a crosslinking agent, enhancing the mechanical properties of the final cured object. researchgate.netbohrium.com Researchers have investigated various formulations to optimize resin performance for 3D printing applications.

These formulations often consist of a primary matrix material, such as bisphenol A epoxy acrylate (B77674) (BAEA), reactive diluents like 1,6-hexanediol diacrylate (HDDA) and tri(propylene glycol) diacrylate (TPGDA) to control viscosity, and a photoinitiator system to start the polymerization reaction upon light exposure. bohrium.com The concentration of PETA directly influences the cross-link density, which in turn affects properties such as tensile strength, volumetric shrinkage, and photoreactivity. bohrium.com

One study systematically varied the composition of an acrylate-based resin to achieve optimal properties. The research found that a formulation containing specific molar ratios of BAEA, HDDA, TPGDA, and PETA resulted in a material with a desirable combination of low viscosity for printability, minimal shrinkage for dimensional accuracy, and high tensile strength for functional performance. bohrium.com

Table 1: Properties of an Optimized Acrylate Resin Formulation for SLA 3D Printing

This table details the composition and resulting properties of a high-performance photosensitive resin incorporating Pentaerythritol triacrylate (PETA) as a crosslinking agent. The formulation was optimized to balance low viscosity for ease of printing with high mechanical strength and minimal shrinkage in the final cured product. Data sourced from a comparative study on acrylate-based resins. bohrium.com

ComponentMolar Amount (mmol)PropertyValue
Bisphenol A epoxy acrylate (BAEA)10Viscosity (at 25 °C)239.53 mPa·s
1,6-hexanediol diacrylate (HDDA)30Shrinkage Rate4.36%
Tri(propylene glycol) diacrylate (TPGDA)50Tensile Strength43.19 MPa
This compound (PETA)10
Diphenyl(2,4,6-trimethyl benzoyl)phosphine oxide (TPO)2.5 mol %
2-hydroxy-2-methyl propiophenone (1173)2.5 mol %

Two-photon lithography (TPL), also known as two-photon polymerization (TPP), is an advanced 3D printing technique capable of producing structures with sub-micrometer resolution. researchgate.net This high resolution is achieved through a nonlinear optical process where a focused laser initiates polymerization only within a tiny, three-dimensional volume element, or "voxel". youtube.com this compound is a monomer frequently used in the photosensitive resins, or photoresists, for TPL. researchgate.net

The precision of TPL allows for the fabrication of intricate micro- and nanostructures that are beyond the capabilities of conventional 3D printing methods like SLA. researchgate.net Research in this area focuses on optimizing the photoresist composition, including the concentration of PETA and the type of photoinitiator, to control the polymerization threshold and enhance structural fidelity. researchgate.net The technology is a key enabler for creating advanced devices in fields such as photonics, micro-optics, and biomedicine. researchgate.netdntb.gov.ua The ability to create true 3D structures with features smaller than the diffraction limit of light opens up new possibilities for miniaturized and complex components.

This compound is also being utilized in the development of functional inks for extrusion-based 3D printing. bau.edu.trresearchgate.net Researchers have formulated a novel photocurable ink where PETA is the primary monomer. bau.edu.trsabanciuniv.edu To facilitate rapid curing necessary for the layer-by-layer extrusion process, a high-performance, water-soluble photoinitiator, lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP), is emulsified within the PETA-based ink. bau.edu.trresearchgate.netsabanciuniv.edu

A significant area of this research involves the creation of "smart" materials. By dispersing magnetic particles, such as micron-sized iron flakes or iron oxide, into the PETA ink, a magneto-responsive material is created. bau.edu.trresearchgate.net When 3D printed, these objects can change their shape or properties when subjected to an external magnetic field. rsc.org A prototype ring-shaped structure embedded with iron flakes has been successfully printed using this method. bau.edu.trresearchgate.net Such functional materials have potential applications in emerging fields like soft robotics and specialized medical devices. bau.edu.trsabanciuniv.edu The printability and curing kinetics of these inks are optimized by adjusting the concentrations of the photoinitiator (LAP) and co-additives like triethanolamine (TEA). researchgate.netsabanciuniv.edu

In the drive towards a more sustainable, circular economy, research is focused on developing 3D printing resins from renewable resources. nih.govrsc.org While PETA itself is conventionally derived from fossil fuels, it is being incorporated into resin formulations that include a significant fraction of bio-based components. nih.govnih.gov

Studies have demonstrated the successful creation of photopolymer resins for SLA by blending monomers like pentaerythritol tetraacrylate (a closely related molecule) with bio-based acrylates, such as those derived from vegetable oils or other renewable feedstocks. nih.govacs.orgresearchgate.net These hybrid formulations can achieve a bio-based content ranging from 34% to 67% while maintaining the necessary viscosity and reactivity for high-resolution SLA printing. researchgate.net The goal is to create resins that are not only more sustainable but also cost-competitive with existing petroleum-based products. nih.govacs.org Research has shown that these bio-based resins can be used in commercial 3D printers to produce complex objects with excellent surface finishing and robust mechanical properties, comparable to their non-renewable counterparts. nih.govacs.orgresearchgate.net

Table 2: Composition and Properties of Bio-Based Acrylate Photopolymer Resins (BAPRs)

This table presents the composition and key characteristics of four distinct bio-based resin formulations (BAPR-α, β, γ, δ) developed for stereolithography. These resins incorporate varying amounts of bio-based acrylates alongside pentaerythritol tetraacrylate to enhance properties. The data highlights the relationship between composition, bio-based content, viscosity, and the mechanical performance of the 3D printed objects. acs.org

Resin IDComposition (w/w %)Bio-Based Content (%)Viscosity (Pa·s)Tensile Strength (MPa)
BAPR-α20% Isobornyl acrylate, 40% 1,10-decanediol diacrylate, 40% Multifunctional acrylate oligomer670.141.5
BAPR-β20% Isobornyl acrylate, 80% 1,10-decanediol diacrylate670.142.6
BAPR-γ50% 1,10-decanediol diacrylate, 50% Pentaerythritol tetraacrylate341.13.8
BAPR-δ20% 1,10-decanediol diacrylate, 80% Pentaerythritol tetraacrylate344.67.0

Investigations in Biomaterials and Tissue Engineering Scaffolds

The biocompatibility and tunable mechanical properties of PETA-based polymers make them attractive candidates for creating scaffolds that support tissue regeneration.

This compound is a key building block in the synthesis of biocompatible polymer scaffolds for tissue engineering, particularly for bone and dental applications. nih.govnih.gov PETA is often used in thiol-acrylate polymerization, a type of Michael addition reaction, to form copolymers. nih.govresearchgate.net This polymerization method proceeds without generating free radicals, which contributes to the resulting material's cytocompatibility, making it suitable for contact with living cells. researchgate.net

To mimic the structure of natural bone, these PETA-based polymers are often fabricated into porous scaffolds. nih.gov Techniques like gas-foaming are used to create an interconnected pore network that allows cells to migrate into the scaffold and proliferate. nih.govnih.gov To further enhance the scaffold's suitability for bone regeneration, it is frequently blended with hydroxyapatite (B223615) (HA), the primary mineral component of bone. nih.govnih.govmdpi.com

In vitro studies have demonstrated that these PETA:HA composite scaffolds support the attachment and growth of human adipose-derived stem cells (hASCs) and promote their differentiation into bone-forming cells (osteogenesis). nih.govnih.gov When compared to scaffolds made from polycaprolactone (PCL), a common biomaterial, the PETA:HA composites showed superior mechanical strength and induced greater mineralization and higher expression of osteogenic markers. nih.govnih.gov An in vivo study using a spinal fusion model further confirmed the biocompatibility of PETA:HA foams, showing that they supported the ingrowth of new tissue and the formation of new bone at the surgical site. nih.govnih.gov Beyond bone, PETA has also been identified as a promising material for regenerative dentistry, as it supports the adhesion and proliferation of dental pulp stem cells. nih.gov

Table 3: Comparison of PETA:HA and PCL:HA Scaffolds for Bone Tissue Engineering

This table provides a comparative analysis of key properties between porous scaffolds made from this compound-co-trimethylolpropane blended with hydroxyapatite (PETA:HA) and a control group made from polycaprolactone and hydroxyapatite (PCL:HA). The data, derived from in vitro experiments, highlights the superior mechanical and osteogenic potential of the PETA-based scaffolds. nih.govnih.gov

PropertyPETA:HA (80:20)PCL:HA (80:20)Significance
Mechanical StrengthHigherLowerPETA:HA composites exhibited greater compressive strength. nih.gov
Cell Viability (hASCs)Greater number of live cellsFewer live cellsPETA:HA scaffolds showed improved cytocompatibility. nih.gov
MineralizationGreatest mineralizationLower mineralizationIndicates superior osteogenic potential. nih.gov
Alkaline Phosphatase (ALP) ExpressionIncreased expressionLower expressionAn early marker for bone formation. nih.gov
Osteocalcin (OCN) ExpressionHighest expressionLower expressionA late marker for bone formation. nih.gov

Studies on Cell Adhesion, Proliferation, and Differentiation on PETA-based Scaffolds

In the field of tissue engineering, the development of biocompatible scaffolds that can support cell growth and guide tissue regeneration is of paramount importance. Research has demonstrated that scaffolds fabricated using this compound (PETA) can provide a conducive environment for cellular activities such as adhesion, proliferation, and differentiation.

Composite scaffolds made from PETA and hydroxyapatite (HA) have shown particular promise in bone tissue engineering. Studies have revealed that these PETA:HA composites not only possess significant porosity and interconnectivity, which are crucial for nutrient and waste transport, but also exhibit mechanical strength comparable to that of cortical bone. In comparative studies with poly(ε-caprolactone) (PCL) composites, PETA:HA scaffolds demonstrated superior performance in promoting osteogenesis. Human adipose-derived mesenchymal stromal cells (hASCs) cultured on PETA-based scaffolds showed a greater expression of osteogenic markers, and the scaffolds exhibited significantly more mineralization than the PCL controls nih.gov.

Further research into PETA-co-trimethylolpropane tris(3-mercaptopropionate) based scaffolds has also highlighted their ability to promote cell adhesion and proliferation researchgate.net. The cytocompatibility of these thiol-acrylate polymers is enhanced by their high conversion rate and the absence of free radical production during the thiol-acrylate step-growth polymerization process researchgate.net. This makes them suitable for applications requiring in situ polymerization.

The table below summarizes key findings from studies on cell behavior on PETA-based scaffolds.

Scaffold CompositionCell TypeKey Findings
PETA:Hydroxyapatite (PETA:HA)Human Adipose-derived Mesenchymal Stromal Cells (hASCs)Higher compressive strength and improved cytocompatibility compared to PCL controls. Greater expression of osteogenic markers and significantly more mineralization nih.gov.
PETA-co-trimethylolpropane tris(3-mercaptopropionate)Not specifiedPromotes cell adhesion and proliferation. High cytocompatibility due to the nature of the polymerization process researchgate.net.
Poly(pentaerythritol tetrakis(3-mercaptopropionate)/dipentaerythritol (B87275) penta-/hexa-acrylate) with HydroxyapatiteL-929 fibroblast cellsDemonstrated good cell attachment and proliferation, suggesting suitability for biomaterial applications mdpi.com.

Formation of Hydrogels for Advanced Biomedical Research (e.g., in situ polymerization for scaffolds)

Hydrogels, which are three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water, are extensively investigated for biomedical applications such as drug delivery and tissue engineering nih.govresearchgate.net. This compound is utilized in the formation of these hydrogels, particularly for applications that benefit from in situ polymerization. This process allows the liquid hydrogel precursor to be injected into a specific site in the body, where it then polymerizes to form a solid scaffold that conforms to the surrounding tissue.

The suitability of PETA for in situ polymerizing biomaterials is supported by the cytocompatibility of the thiol-acrylate polymerization process, which proceeds via a non-radical, step-growth mechanism initiated by an amine/acrylate comonomer researchgate.net. This method of polymerization is advantageous as it minimizes potential damage to surrounding cells and tissues.

In the context of advanced drug delivery, PETA has been a component in the fabrication of biodegradable, superparamagnetic polymer composites. For instance, two-photon polymerization has been used to create spiral microrobots composed of magnetite (Fe3O4) nanoparticles, polyethylene (B3416737) glycol diacrylate (PEGDA), and PETA for targeted drug delivery nih.gov.

Furthermore, research into gel polymer electrolytes for applications beyond the biomedical field, such as in high-performance lithium-ion batteries, has also utilized pentaerythritol-based precursors for in situ polymerization to create stable and efficient electrolyte systems acs.orgnih.gov. This demonstrates the versatility of PETA in forming crosslinked networks through in situ polymerization for a range of advanced applications.

Research into Adhesion Mechanisms and Material Properties in Dental Restorative Materials

In the realm of dental restorative materials, achieving a durable bond between a restoration and the tooth structure is a primary objective. This compound is a component in some dental polymers and adhesive formulations, contributing to the formation of durable bonds researchgate.netnih.gov.

Research has shown that the composition of the adhesive is a critical factor in bonding to high-performance polymers like polyetheretherketone (PEEK), which is used in dental prosthetics. A specific adhesive containing methyl methacrylate (B99206) (MMA), this compound (PETIA), and dimethacrylates has been found to yield superior adhesive performance when bonding resin-based materials to PEEK researchgate.netnih.gov. The mechanism of adhesion in these systems is often micromechanical, relying on the interlocking of the adhesive with surface irregularities of the substrate researchgate.net. Surface treatments such as sulfuric acid etching or alumina-particle air abrasion are often employed to create these microroughnesses, thereby enhancing the bond strength researchgate.netnih.gov.

The table below outlines the components of an effective adhesive system for bonding to PEEK, highlighting the role of PETA.

Adhesive ComponentFunction
Methyl Methacrylate (MMA)Monomer that contributes to the polymer backbone.
This compound (PETA) Crosslinking agent that enhances mechanical strength and durability.
DimethacrylatesMonomers that also participate in the formation of the crosslinked polymer network.

Optical Materials and Photonic Structures Research

The unique photochemical properties of this compound make it a material of interest in the research and development of advanced optical materials and photonic structures. Its ability to be rapidly polymerized by light (photopolymerization) is a key feature in these applications.

Tailoring Refractive Index in Polymer Composites for Optical Applications

The refractive index is a fundamental optical property of a material that dictates how it interacts with light. In the design of optical devices, the ability to precisely control the refractive index of a material is crucial. Research has explored the use of PETA in polymer composites to tailor their refractive index for specific optical applications.

One study investigated the optical and thermomechanical properties of doped polyfunctional acrylate copolymers. In this research, PETA was used as a comonomer in combination with a reactive resin. The addition of dopants was shown to influence the refractive index of the final polymer. For instance, the refractive index of a poly(methylmethacrylate)-based resin could be altered by the inclusion of comonomers like PETA and other dopants researchgate.net. The ability to tune the refractive index of these acrylate-based polymers is essential for creating materials for applications such as waveguides and optical coatings.

The table below illustrates the effect of different components on the refractive index of polyacrylate films, based on findings from related research.

Copolymer SystemRefractive Index (RI)
Poly(styrene-co-acrylate) with 25 wt% styrene1.528
Poly(methyl methacrylate-co-acrylate)1.472

This data is illustrative of how different monomers can affect the refractive index of a polymer system.

Fabrication of Periodic Structures by Laser Interference Patterning for Optical Devices

Laser interference patterning is a technique used to create micro- and nano-scale periodic structures on the surface of materials. These structures can be used to fabricate various optical devices, such as diffraction gratings and photonic crystals. This compound is a suitable material for this technique due to its photosensitive nature.

In one study, two-dimensional periodic structures were rapidly fabricated in PETA using laser interference patterning with nanosecond pulses from a frequency-tripled Nd:YAG laser at a wavelength of 355 nm. The interference of two or more laser beams created a pattern of high and low light intensity on the PETA film. In the high-intensity regions, the PETA underwent photopolymerization, creating a solid structure. The unpolymerized material in the low-intensity regions was then washed away, leaving behind the desired periodic pattern. This method was used to create various patterns, including lines, crosses, and honeycomb-like structures aip.org. This technique offers a maskless and flexible approach to fabricating large-area periodic structures for optical applications researchgate.netaip.orgnih.gov.

Exploration of Light-Induced Waveguides and 3D Optical Data Storage Concepts

The photopolymerization properties of this compound have also led to its investigation for use in light-induced waveguides and three-dimensional optical data storage. In these applications, a focused laser beam is used to write structures within the volume of a PETA-based material.

For light-induced waveguides, the laser alters the refractive index of the PETA in a specific path, creating a channel that can guide light. This is a promising method for creating integrated optical circuits.

In the context of 3D optical data storage, information is recorded as bits at different depths within a PETA-based photopolymer. This volumetric storage approach has the potential to dramatically increase data storage density compared to current 2D storage technologies like CDs and DVDs ijcrt.org. Research has explored the use of photopolymers, including those containing PETA, for this purpose nih.govaip.org. The ability to create localized changes in the material's properties with light is the fundamental principle behind these advanced applications.

Integration of Single-Photon Sources in Photopolymer Matrices for Quantum Technologies

The development of quantum technologies relies heavily on the ability to create and control quantum states, with single-photon sources being a fundamental building block. The stable integration of these sources into solid-state systems is crucial for the fabrication of robust and scalable quantum devices. Research in this area has explored the use of photopolymer matrices, where this compound (PETA) plays a key role as a crosslinking monomer, to encapsulate and stabilize quantum emitters, such as colloidal quantum dots (QDs).

In one notable study, a photopolymer resin was formulated using PETA as the monomer, in which Cadmium Selenide/Zinc Sulfide (CdSe@ZnS) core-shell quantum dots were dispersed. This mixture, along with a suitable photoinitiator system, allows for the precise fabrication of micro- and nanostructures via one-photon or two-photon polymerization. The process involves the rapid, light-induced transformation of the liquid resin into a solid, highly crosslinked polymer network, effectively trapping the QDs within a stable matrix.

The trifunctional nature of PETA is advantageous in this application. Upon photopolymerization, it forms a dense and rigid three-dimensional network. This network provides mechanical stability to the embedded quantum dots, preventing their aggregation and quenching of their photoluminescence. The resulting polymer-QD nanocomposites function as integrated quantum emitters, where the polymer matrix serves as a protective host, preserving the optical properties of the single-photon sources. This method offers a straightforward and versatile approach for the fabrication of waveguide-based platforms and other micro-optical components with integrated quantum emitters, which are essential for the advancement of quantum communication and information processing technologies. spiedigitallibrary.org

Advanced Coatings and Adhesives Research

This compound is a key component in the formulation of advanced coatings and adhesives due to its ability to form highly crosslinked polymer networks upon curing. Its trifunctional acrylate structure provides a balance of properties that are highly sought after in high-performance applications.

Formulation Science of UV-Curable High-Performance Coatings

In the formulation of ultraviolet (UV)-curable coatings, this compound is widely used as a reactive diluent and a crosslinking agent. science.gov Its primary purpose is to reduce the viscosity of the formulation to a level suitable for application, while also participating in the polymerization reaction to become an integral part of the final cured film. This eliminates the need for volatile organic compounds (VOCs), making these coatings more environmentally friendly.

The formulation of a typical UV-curable coating involves a combination of oligomers, monomers (such as PETA), photoinitiators, and additives. The oligomers, often urethane acrylates or epoxy acrylates, provide the primary performance characteristics of the coating, such as flexibility and chemical resistance. PETA, as a monomer, contributes to a high crosslink density, which in turn enhances the hardness, scratch resistance, and chemical resistance of the cured coating. polysciences.compolysciences.com The high reactivity of the acrylate groups in PETA allows for rapid curing upon exposure to UV light, which is a significant advantage in many industrial processes. polysciences.com

The selection and proportion of components in the formulation are critical to achieving the desired balance of properties. For instance, in waterborne UV-curable polyurethane acrylate coatings, PETA is a commonly cited acrylic monomer used to enhance the properties of the final film. feiplar.com The concentration of PETA can be adjusted to control the crosslink density, thereby tailoring the mechanical properties of the coating. feiplar.com Furthermore, PETA can be used in combination with other multifunctional acrylates and nanoparticles, such as silicon dioxide (SiO2), to create coatings with superior abrasion resistance. justia.com

Mechanisms of Scratch and Abrasion Resistance in PETA-based Coatings

The exceptional scratch and abrasion resistance of coatings formulated with this compound can be attributed to the formation of a densely crosslinked polymer network. The three acrylate groups on each PETA molecule enable the formation of a rigid three-dimensional structure upon polymerization, which imparts a high degree of hardness to the coating surface. eastomat.com

Research has shown that the incorporation of nanoparticles into PETA-based formulations can further enhance these properties. In one study, the effect of nanosilica (Aerosil OX-50) on the scratch and abrasion resistance of a UV-cured coating containing an epoxy acrylate resin and PETA was investigated. The findings indicated that the presence of nanosilica significantly improved the performance of the coating. The mechanism behind this improvement involves the nanoparticles acting as reinforcing agents within the polymer matrix. They increase the hardness and modulus of the coating, making it more resistant to deformation and fracture when subjected to mechanical stress from scratching or abrasion.

The study found that an optimal formulation for scratch and abrasion resistance contained 15% epoxy acrylate resin, 30% PETA monomer, and 30% nanosilica. researchgate.net This composition provided a synergistic effect where the high crosslink density from the PETA was complemented by the reinforcing action of the nanosilica particles. The nanoparticles help to dissipate the energy from a scratch or abrasive force, preventing it from concentrating at a single point and causing failure of the coating. The strong interaction between the nanosilica and the polymer matrix, facilitated by the chemical structure of the components, is crucial for achieving this enhanced resistance.

Influence of Formulation on Coating Hardness

Formulation CodeEpoxy Acrylate (%)PETA (%)Nanosilica (%)Pendulum Hardness (s)
F1----
F3----
Optimized153030Data not available in snippet

Data derived from a study on scratch and abrasion-resistant coatings, highlighting the components of key formulations. The specific pendulum hardness values for F1 and F3 were not detailed in the provided search results, but the optimized formulation for scratch and abrasion resistance was identified. researchgate.net

Research on Enhanced Adhesion Strength and Durability in Polymer Adhesives

This compound is utilized in adhesive formulations to improve bonding strength and long-term durability. polysciences.com Its role as a crosslinking agent is fundamental to its performance in this application. When incorporated into an adhesive formulation, PETA polymerizes to form a robust network that enhances the cohesive strength of the adhesive and promotes strong interfacial bonding with the substrate.

In the field of dentistry, for example, specific adhesives containing PETA have been shown to provide excellent bond strength between polyetheretherketone (PEEK), a high-performance polymer, and resin-based dental materials. A scoping review of studies on this topic concluded that the application of bonding agents containing methyl methacrylate (MMA), PETA, and dimethacrylates is one of the most effective methods for increasing the adhesion of resin-based materials to PEEK. nih.gov The mechanism involves the adhesive penetrating the surface of the PEEK and, upon curing, forming a micromechanically interlocked and chemically bonded interface. The crosslinked network created by PETA contributes to the toughness and durability of this bond.

In reactive hot melt polyurethane adhesives, the addition of diacrylate derivatives of pentaerythritol has been studied to enhance mechanical properties. The incorporation of these reactive components leads to an increase in viscosity, elastic modulus, and tensile strength of the adhesive. researchgate.net This demonstrates the versatility of pentaerythritol acrylates in improving the performance of a wide range of adhesive systems.

Environmental Remediation Materials Research

The application of specifically designed polymer materials for environmental remediation is a growing field of research. These materials are often tailored to have a high affinity for specific pollutants, enabling their removal from contaminated water or soil.

Design of Adsorbent Materials for Pollutant Removal, such as Heavy Metals

The design of effective adsorbent materials for the removal of heavy metals from wastewater is a significant area of environmental research. The primary approach involves the use of materials with a high surface area and specific functional groups that can bind to heavy metal ions through processess like chelation or ion exchange. nih.govmdpi.com

Commonly investigated adsorbents include natural materials, biopolymers, and synthetic polymers. nih.gov While polymers based on acrylates and methacrylates have been studied for their potential in heavy metal adsorption, the available research literature does not indicate that this compound is a primary or common component in the design of these specific adsorbent materials. The focus in this field is typically on polymers that possess functional groups with a high affinity for heavy metals, such as amines, carboxyl groups, or sulfhydryl groups, which are not characteristic of PETA. Therefore, based on the current body of scientific literature, the direct application of PETA in the design of adsorbent materials for heavy metal removal is not a prominent area of research.

Investigation of Crosslinking Properties for Water Treatment Applications

This compound (PETA) is a trifunctional acrylate monomer recognized for its ability to form highly crosslinked polymer networks. polysciences.com This characteristic is pivotal in the development of materials for various advanced applications, including the potential for water treatment. The crosslinking of polymers can lead to the formation of hydrogels, which are three-dimensional networks capable of absorbing large amounts of water. mdpi.com Hydrogels are investigated extensively for wastewater treatment due to their efficiency, sustainability, and reusability in targeting specific contaminants. mdpi.comnih.gov

The utility of PETA in forming stable polymer networks has been demonstrated in multiple fields. For instance, it is used as a cross-linking agent to synthesize biodegradable poly(1,3-trimethylene carbonate) networks for tissue engineering and to create polymer-dispersed liquid crystal films. sigmaaldrich.com While direct, extensive research on PETA-specific hydrogels for water purification is not widely published, its fundamental crosslinking properties suggest its suitability for creating such materials. The introduction of crosslinkers like PETA into a polymer matrix improves the network's strength and stability.

Hydrogels for water treatment function primarily through adsorption, where their porous structure captures contaminants like dyes or heavy metal ions. mdpi.com The efficiency of these materials is dependent on the stability and integrity of the polymer network, which is a direct result of the crosslinking agent used. PETA's three acrylate groups allow it to form a dense and durable network structure, which is a desirable trait for adsorbents that need to function in aqueous environments without degrading. polysciences.com Future research may focus on synthesizing and characterizing PETA-crosslinked hydrogels to evaluate their adsorption capacity and selectivity for various waterborne pollutants.

Molecularly Imprinted Polymer (MIP) Design and Synthesis Research

Molecularly Imprinted Polymers (MIPs) are synthetic receptors engineered to have high selectivity for a specific target molecule. The synthesis involves polymerizing functional monomers and a high concentration of a crosslinking agent in the presence of a template molecule. The removal of the template leaves behind cavities that are complementary in size, shape, and functionality, enabling the MIP to rebind the target molecule with high affinity.

Role of this compound as a Crosslinking Agent in MIP Architectures

The crosslinking agent is a crucial component in the synthesis of MIPs, as it dictates the structural integrity and stability of the polymer matrix, thereby ensuring the recognition sites are maintained after the template is removed. This compound (PETA) is frequently employed as a crosslinking agent in MIPs due to its trifunctional nature, which allows for the formation of a rigid, highly crosslinked polymer network. polysciences.com This high crosslink density is essential for creating permanent, well-defined binding cavities that are sterically and chemically complementary to the template molecule.

The choice of crosslinker significantly influences the performance of the MIP. PETA provides a good balance between network rigidity and flexibility, which can be advantageous for the binding kinetics of the target molecule. polysciences.com Research has shown that PETA can be used to form a tighter, more hydrophilic network in MIPs designed for the recognition of phenols in aqueous solutions. In studies involving MIPs for specific insecticides and drugs, PETA has been identified as a highly effective and recommended cross-linking agent. researchgate.net Its use helps to stabilize the monomer-template complexes formed during the pre-polymerization stage, ensuring that the specific arrangement is locked into the final polymer structure.

ParameterDescriptionRole of this compound (PETA)
Functionality Number of polymerizable groupsTrifunctional; contains three acrylate groups for extensive crosslinking.
Network Structure The resulting polymer architectureForms a rigid, highly crosslinked network, ensuring the stability of binding sites.
Binding Affinity The strength of interaction with the targetContributes to the creation of well-defined cavities, enhancing binding selectivity and affinity.
Mechanical Stability The physical durability of the polymerHigh crosslink density imparts significant mechanical strength to the MIP matrix.

Computational Design and Optimization of MIP Synthesis Parameters

The development of high-performance MIPs traditionally involves extensive experimental work to optimize the types and ratios of functional monomers, crosslinkers, and solvents. To streamline this process, computational methods have become an invaluable tool for the rational design of MIPs. nih.govresearchgate.net Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations allow for the prediction of the most stable complexes between the template and functional monomers before any synthesis is performed. nih.govmdpi.com

These computational approaches enable a systematic screening of various components. For instance, DFT calculations can be used to determine the binding energies between the template molecule and a library of potential functional monomers. researchgate.net This helps in selecting the monomer that will form the most stable pre-polymerization complex, which is a key determinant of the final MIP's selectivity. mdpi.com

In the context of this compound, computational studies have been successfully used to validate its selection as a crosslinker. A study focused on creating a MIP for the insecticide cyhalothrin utilized high-level DFT calculations to optimize the synthetic parameters. researchgate.net Through a systematic structural and energetic analysis of various functional monomers, solvents, and crosslinkers, the study concluded that PETA was the recommended cross-linking agent for the optimal MIP formulation. researchgate.net Similarly, for MIPs targeting the β-blocker drugs atenolol and levobunolol, theoretical investigations identified PETA as the ideal crosslinker when paired with specific functional monomers and solvents. researchgate.net This predictive power of computational design significantly reduces laboratory resources and time by providing valuable insights for experimentalists, guiding them toward the most promising synthesis protocols. researchgate.net

Computational MethodApplication in MIP DesignExample with PETA
Density Functional Theory (DFT) Screening functional monomers and calculating binding energies of template-monomer complexes.Used to identify PETA as the optimal crosslinker for MIPs targeting cyhalothrin, atenolol, and levobunolol. researchgate.net
Molecular Dynamics (MD) Simulating the pre-polymerization mixture to understand component interactions and stability.Helps evaluate the effect of crosslinker concentration (e.g., PETA) on the overall structure and template-monomer interactions. mdpi.com

Theoretical and Computational Studies of Pentaerythritol Triacrylate Systems

Density Functional Theory (DFT) Calculations for Molecular Interactions and Polymerization Initiation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of pentaerythritol (B129877) triacrylate, DFT calculations are instrumental in understanding the fundamental aspects of its reactivity and the initial stages of polymerization.

Researchers employ DFT to calculate various molecular properties of the PETA monomer that govern its behavior. These properties include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's reactivity; a smaller gap generally implies higher reactivity.

DFT calculations are particularly useful for studying the initiation of polymerization. They can model the interaction of PETA with photoinitiators upon exposure to UV light. By calculating the energies of the reactants, transition states, and products, DFT can elucidate the reaction pathways and activation energies for the formation of the initial free radicals. This information is crucial for selecting the most efficient photoinitiator for a given application and for understanding the quantum yield of the initiation process.

Furthermore, DFT can be used to study the intermolecular interactions between PETA monomers. These interactions, which include van der Waals forces and potential hydrogen bonding (due to the hydroxyl group), influence the viscosity of the resin and the packing of the molecules before and during polymerization. Understanding these forces is important for predicting the rheological properties of PETA formulations.

Illustrative Data from DFT Calculations:

Molecular PropertyCalculated Value (Illustrative)Significance
HOMO Energy-7.5 eVRelates to the electron-donating ability of the molecule.
LUMO Energy-1.2 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap6.3 eVIndicator of chemical reactivity and excitation energy.
Dipole Moment2.5 DInfluences intermolecular interactions and solubility.
Activation Energy for H-abstraction by a Benzophenone-derived radical5 kcal/molPredicts the efficiency of a specific photoinitiation step.

Finite Element Modeling of Photopolymerization Processes and Feature Resolution

Finite Element Modeling (FEM) is a numerical technique used for solving problems in engineering and mathematical physics. In the study of PETA photopolymerization, FEM is applied to simulate the process on a macroscopic and mesoscopic scale, providing insights into the spatial and temporal evolution of the polymer network. researchgate.net This is particularly relevant for applications like stereolithography (SLA) and other 3D printing technologies where precise control over the polymerization process is required to achieve high feature resolution. researchgate.net

A typical FEM model for the photopolymerization of PETA would incorporate several coupled physical phenomena:

Light Propagation and Absorption: The model calculates the intensity of light at different depths within the resin, considering the absorption and scattering by the photoinitiator and the monomer. This is governed by the Beer-Lambert law.

Photochemical Kinetics: The model includes the kinetics of photoinitiator decomposition, radical generation, and the subsequent propagation, termination, and chain transfer reactions of the acrylate (B77674) groups.

Mass and Heat Transfer: Polymerization is an exothermic process, and the model can account for the generation and dissipation of heat. It can also model the diffusion of monomers and radicals within the curing material.

Mechanical Deformation: As the liquid PETA resin converts into a solid polymer network, it undergoes significant shrinkage. FEM can predict the resulting internal stresses and strains, which are critical for understanding and mitigating warping and distortion in 3D printed parts. researchgate.net

By solving the governing equations over a discretized domain, FEM simulations can predict the degree of cure, the temperature profile, and the stress distribution throughout the material as a function of time and position. This allows for the optimization of process parameters such as light intensity, exposure time, and scanning patterns to maximize the resolution of small features and ensure the mechanical integrity of the final product.

Key Parameters in Finite Element Models of PETA Photopolymerization:

ParameterTypical Value Range (Illustrative)Role in the Model
Absorption Coefficient of Photoinitiator100 - 500 cm⁻¹Determines the depth of light penetration.
Quantum Yield of Initiation0.5 - 0.9Efficiency of radical generation per absorbed photon.
Propagation Rate Constant (kp)10³ - 10⁵ L mol⁻¹ s⁻¹Rate of polymer chain growth.
Termination Rate Constant (kt)10⁶ - 10⁸ L mol⁻¹ s⁻¹Rate of radical combination or disproportionation.
Volumetric Shrinkage5 - 10 %Magnitude of volume reduction upon polymerization.
Young's Modulus of Cured Polymer1 - 4 GPaStiffness of the resulting solid material.

Structure-Property Relationship Modeling for Pentaerythritol Triacrylate-Based Materials

A key goal of theoretical and computational studies is to establish clear structure-property relationships. For PETA-based materials, this involves understanding how the molecular structure of PETA and the resulting network architecture influence the final material properties.

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure with observed properties. These models use molecular descriptors, which are numerical representations of the chemical structure, to predict properties of interest. For PETA, relevant descriptors could include its molecular weight, number of functional groups, and various topological and quantum-chemical indices.

The properties that can be modeled using QSPR include:

Mechanical Properties: Hardness, tensile strength, and modulus.

Thermal Properties: Glass transition temperature and thermal stability.

Optical Properties: Refractive index and transparency.

Adhesion Properties: Adhesion to different substrates.

By developing robust QSPR models, researchers can screen new PETA derivatives or formulations computationally before they are synthesized in the lab, saving time and resources. These models can also provide insights into the key structural features that control a specific property, guiding the rational design of new materials.

For example, a QSPR model might reveal that the flexibility of the central pentaerythritol core has a significant impact on the toughness of the final polymer, or that the presence of specific co-monomers can enhance adhesion to a particular substrate. This knowledge is invaluable for the development of advanced PETA-based materials for coatings, adhesives, and additive manufacturing.

Example of a Simplified QSPR Correlation:

PropertyKey Molecular DescriptorsCorrelation Trend (Illustrative)
Glass Transition Temperature (Tg)Crosslink Density, Chain FlexibilityTg increases with increasing crosslink density and decreasing chain flexibility.
HardnessCrosslink Density, Intermolecular InteractionsHardness increases with higher crosslink density and stronger intermolecular forces.
Refractive IndexMolar Refractivity, Molar VolumeRefractive index is a function of the polarizability and density of the network.
Adhesion StrengthSurface Energy, PolarityAdhesion is improved by matching the polarity of the polymer to the substrate.

Q & A

Q. What is the optimal methodology for synthesizing molecularly imprinted polymers (MIPs) using PETRA as a cross-linker?

PETRA is widely used as a cross-linker in MIP synthesis due to its trifunctional acrylate groups, which enhance structural rigidity. A validated protocol involves:

  • Functional Monomer Selection : Trifluoromethyl-arylic acid (TFMAA) for β-blocker templates (e.g., Levobunolol) .
  • Solvent System : Toluene and chloroform for template-monomer complex stabilization .
  • Computational Validation : Density Functional Theory (DFT) calculations (B97D/6-31G(d,p) basis set) to optimize monomer-template interactions .
  • Polymerization : Non-covalent imprinting via oxidation-reduction polymerization in acetone porogen .

Q. How does PETRA influence the mechanical properties of UV-curable coatings?

PETRA’s triacrylate functionality enables rapid crosslinking under UV light, improving hardness and solvent resistance. Key parameters include:

  • Coating Formulation : Blending PETRA with di(acryloyloxy propyl) methyl phosphate (DAPMP) and triazine monomers to balance flexibility and flame retardancy .
  • Characterization : Thermogravimetric analysis (TGA) for thermal stability and Limiting Oxygen Index (LOI) for flame-retardant efficacy .
  • Rheological Adjustments : Varying di-/tri-functional acrylate ratios to tailor viscosity and post-cure toughness .

Q. What safety protocols are critical when handling PETRA in laboratory settings?

  • Personal Protective Equipment (PPE) : Nitrile gloves (inspected pre-use), EN 166-certified eye protection, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks; PETRA’s low volatility reduces airborne exposure but requires fresh-air protocols in case of spills .
  • First Aid : Immediate flushing with water for skin/eye contact; avoid oral ingestion .

Advanced Research Questions

Q. How can PETRA enhance gamma irradiation crosslinking efficiency in biomedical polymers?

PETRA acts as a crosslinking aid in poly(trimethylene carbonate) (PTMC) films by forming covalent networks during gamma irradiation. Methodology includes:

  • Dosage Optimization : 25–50 kGy irradiation doses to achieve >80% gel content without compromising biocompatibility .
  • Mechanical Testing : Dynamic Mechanical Analysis (DMA) to measure elastic modulus changes post-irradiation .
  • Contradiction Note : Higher PETRA concentrations (>10 wt%) may reduce ductility, necessitating trade-offs between crosslinking density and material flexibility .

Q. What experimental strategies resolve contradictions in PETRA’s role in 3D printing photoresists?

PETRA improves resolution in erasable 3D inks but may conflict with cleavability. Advanced approaches involve:

  • Monomer Blending : Combining PETRA with ortho-nitrobenzyl esters to balance writing precision and selective degradability .
  • FTIR Analysis : Tracking ester group cleavage rates post-UV exposure to refine degradation kinetics .
  • Contradiction Note : Excessive PETRA (>15% w/w) reduces cleavage efficiency, requiring iterative optimization .

Q. How does PETRA’s structural configuration impact its performance in solid-phase microextraction (SPME) coatings?

PETRA-based monolithic coatings for SPME rely on hydroxyl and ester groups for polar analyte extraction (e.g., pharmaceuticals in wastewater). Key steps:

  • Synthesis : Polymerizing PETRA with poly(ethyleneglycol) methacrylate (PEGMA) to enhance hydrophilicity .
  • Performance Testing : Comparing extraction efficiencies for PPCPs (pharmaceuticals and personal care products) using LC-MS/MS .
  • Limitation : PETRA’s high crosslinking density may reduce porosity, necessitating porogen additives (e.g., acetone) .

Q. What computational methods predict PETRA’s reactivity in acrylate oligomer synthesis?

  • DFT Modeling : B3LYP/6-31G(d) simulations to assess PETRA’s electron density distribution during reactions with isocyanates (e.g., isophorone diisocyanate) .
  • Kinetic Studies : Monitoring NCO group consumption via FTIR to validate reaction pathways .
  • Contradiction Note : Steric hindrance from PETRA’s branched structure may slow reactivity, requiring catalyst screening (e.g., dibutyltin dilaurate) .

Methodological Resources

  • Data Tables :

    PropertyValueReference
    Molecular FormulaC₁₄H₁₈O₇
    CAS Number3524-68-3
    LOI of PETRA-DAPMP Blends28–32%
    Gamma Irradiation Dose Range25–50 kGy
  • Key References :

    • DFT protocols for MIP optimization .
    • Gamma irradiation crosslinking in PTMC .
    • UV-curable coating formulations .

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Pentaerythritol triacrylate
Reactant of Route 2
Pentaerythritol triacrylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.